molecular formula C11H10F6N2O3 B1364456 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide CAS No. 50778-75-1

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Cat. No.: B1364456
CAS No.: 50778-75-1
M. Wt: 332.2 g/mol
InChI Key: WJYCMPVGQTYGSQ-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is a useful research compound. Its molecular formula is C11H10F6N2O3 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F6N2O3/c12-10(13,14)4-21-6-1-2-8(22-5-11(15,16)17)7(3-6)9(20)19-18/h1-3H,4-5,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYCMPVGQTYGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393529
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
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Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50778-75-1
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide
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Foundational & Exploratory

A Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS: 50778-75-1): Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, designed for researchers, scientists, and drug development professionals.

Executive Summary: This guide provides a comprehensive technical overview of this compound, a specialized chemical intermediate. While not an end-product itself, this molecule serves as a critical building block in medicinal chemistry and drug discovery. Its significance is underscored by the presence of its core scaffold in pharmaceuticals and its recent application in the synthesis of novel oncology drug candidates. This document details its physicochemical properties, provides validated synthesis protocols, and explores its functional role in the development of bioactive compounds.

Introduction and Core Significance

This compound (CAS Number: 50778-75-1) is a synthetic organic compound primarily utilized in research and development settings.[1] Its molecular architecture is distinguished by a central phenyl ring substituted with two trifluoroethoxy groups and a benzohydrazide functional group.

The trifluoroethoxy moieties are of particular interest in drug design. They are known to enhance key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity by introducing fluorine atoms, which can modulate electronic effects and form favorable protein-ligand interactions.

The primary utility of this compound lies in its role as a synthetic intermediate. The hydrazide group is a versatile functional handle, readily reacting with aldehydes and ketones to form hydrazones, which can then be used to construct more complex heterocyclic systems. A recent notable application involves its use as a precursor for a new class of 1,3-thiazolidin-4-one derivatives investigated as potent dual inhibitors of Aurora Kinase A (AURKA) and VEGFR-2 for the treatment of glioblastoma.[2][3]

Furthermore, the core 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid structure is a known impurity and synthetic precursor of Flecainide, an antiarrhythmic agent.[4][5][6] This connection establishes the pharmaceutical relevance and general biocompatibility of this specific chemical scaffold.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 50778-75-1[1][7]
Molecular Formula C₁₁H₁₀F₆N₂O₃[1]
Molecular Weight 332.20 g/mol [1][7]
Melting Point 86-88 °C[7]
Purity (Typical) ≥95%[7]
Physical Form Solid
Intended Use For research purposes only[1]

Synthesis and Characterization Workflow

The generation of this compound is a two-stage process, beginning with the synthesis of its carboxylic acid precursor.

Synthesis of Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5)

The precursor acid is a well-documented compound, often referred to as Flecainide Impurity D.[6][8] Patented synthesis routes typically begin with commodity chemicals like 1,4-dibromobenzene or 2,5-dibromotoluene. A common industrial method involves the copper-catalyzed reaction of a di-halogenated benzene derivative with 2,2,2-trifluoroethanol, followed by functional group manipulations (e.g., acetylation and subsequent oxidation) to yield the final benzoic acid.[5]

Protocol: Synthesis of this compound

This protocol is adapted from a peer-reviewed methodology for the synthesis of the title compound as a key intermediate.[2][3]

Causality: The conversion of a carboxylic acid to a hydrazide is a standard transformation. It typically proceeds through an activated intermediate, such as an ester, to facilitate nucleophilic attack by hydrazine. Using methanol with a catalytic amount of sulfuric acid is a classic Fischer esterification method, which then allows for a clean and efficient reaction with hydrazine hydrate.

Step-by-Step Protocol:

  • Esterification:

    • To a solution of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in methanol, add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for approximately 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the resulting methyl ester product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from the previous step in ethanol.

    • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for approximately 6 hours, again monitoring by TLC.

    • After cooling, the product, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, will typically precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the final compound.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis A 2,5-Dibromotoluene B 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid (CAS: 35480-52-5) A->B Multi-step process incl. Cu-catalyzed etherification & oxidation C Methyl 2,5-Bis(2,2,2-trifluoroethoxy) benzoate B->C Methanol (MeOH), cat. H₂SO₄, Reflux D 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide (CAS: 50778-75-1) C->D Hydrazine Hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux

Caption: Workflow for the synthesis of the target hydrazide.

Core Application: A Versatile Building Block for Bioactive Molecules

The true value of this compound is realized in its application as a scaffold for building more elaborate, biologically active molecules.

Case Study: Synthesis of Thiazolidin-4-one Derivatives as Anti-Glioma Agents

In a 2023 study published in ACS Omega, researchers utilized this hydrazide as the starting point to develop novel anticancer agents.[2][3] The core strategy involved a condensation reaction to form a hydrazone, which then underwent cyclization to create a thiazolidin-4-one ring system—a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[2][3]

Rationale: The goal was to create dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key proteins implicated in the proliferation and angiogenesis of tumors, particularly aggressive brain tumors like glioblastoma.[2][3]

Protocol: Hydrazone Formation and Cyclization

This protocol describes the subsequent use of the title hydrazide to synthesize N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.[2][3]

Step-by-Step Protocol:

  • Hydrazone Synthesis (Condensation):

    • Dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1 equivalent) in ethanol.

    • Add a substituted aromatic aldehyde (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Upon cooling, the hydrazone product typically precipitates and can be collected by filtration.

  • Thiazolidin-4-one Ring Formation (Cyclization):

    • To a solution of the synthesized hydrazone (1 equivalent) in 1,4-dioxane, add thioglycolic acid (mercaptoacetic acid, ~1.5 equivalents).

    • Reflux the mixture for 8-10 hours.

    • After cooling, pour the reaction mixture into a cold, saturated sodium bicarbonate solution to neutralize excess acid.

    • The solid thiazolidin-4-one product that precipitates is collected by filtration, washed with water, and purified, often by recrystallization.

Diagram: Application in Bioactive Molecule Synthesis

Medicinal_Chemistry_Application Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide Hydrazone Intermediate Hydrazone Hydrazide->Hydrazone Ethanol, cat. Acetic Acid Reflux Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Hydrazone Final Bioactive Thiazolidin-4-one (AURKA/VEGFR-2 Inhibitor) Hydrazone->Final 1,4-Dioxane, Reflux TGA Thioglycolic Acid TGA->Final

Caption: Reaction pathway from hydrazide to potential anticancer agents.

Safety and Handling

  • Usage Limitation: This product is intended strictly for research and development purposes and is not suitable for diagnostic or therapeutic use in humans or animals.[1]

Conclusion

This compound (CAS: 50778-75-1) is a high-value chemical intermediate whose importance is rooted in the strategic utility of its functional groups and core scaffold. The trifluoroethoxy substitutions provide a desirable pharmacokinetic profile, while the hydrazide moiety offers a reliable reactive handle for synthetic elaboration. Its demonstrated role as a key building block in the creation of targeted anti-glioma agents highlights its potential and relevance for professionals in drug discovery and medicinal chemistry. This guide provides the foundational knowledge and validated protocols necessary to effectively utilize this compound in advanced research applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characteristics, and key physical and chemical parameters. The guide integrates experimental data with well-founded estimations based on analogous structures to provide a holistic understanding of this important molecule.

Introduction: The Significance of a Fluorinated Hydrazide

This compound is a synthetic organic compound that has garnered significant interest in medicinal chemistry. Its structure, characterized by a central benzoic acid hydrazide core flanked by two trifluoroethoxy groups, imparts unique electronic and lipophilic properties. These trifluoroethoxy moieties are known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The hydrazide functional group serves as a versatile synthetic handle, enabling the construction of a wide array of heterocyclic systems and other complex molecular architectures. Notably, this compound is a crucial precursor in the synthesis of novel 1,3,4-oxadiazole and 1,3-thiazolidin-4-one derivatives that have been investigated for their potential as anti-cancer and anti-diabetic agents.[1][2] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.

Synthesis and Molecular Structure

The primary route for the synthesis of this compound involves a multi-step process commencing from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.[1][3]

The synthesis workflow can be conceptualized as follows:

Synthesis_Workflow A 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid B Esterification (e.g., with Thionyl Chloride and Methanol) A->B Step 1 C Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate B->C D Hydrazinolysis (with Hydrazine Hydrate) C->D Step 2 E This compound D->E

Caption: Synthesis of the target hydrazide.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from literature procedures.[2]

Step 1: Esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

  • To a solution of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in methanol, add thionyl chloride (2 equivalents) dropwise at 0 °C.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester, Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.

Causality: The esterification step is crucial to activate the carboxylic acid for the subsequent nucleophilic attack by hydrazine. Thionyl chloride converts the carboxylic acid to an acid chloride in situ, which then readily reacts with methanol to form the more stable methyl ester.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.05 equivalents) to the solution.

  • Reflux the mixture for several hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then to 0-5 °C to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.

Causality: Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide. The reaction is typically driven to completion by using a slight excess of hydrazine hydrate and heating.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is essential for handling, formulation, and predicting the biological fate of the compound.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₁₀F₆N₂O₃[4][5]
Molecular Weight 332.20 g/mol [4][5]
Appearance White to off-white solid[6]
Melting Point 86-88 °C[4]
Solubility Predicted to be slightly soluble in DMSO and methanol (with heating).[7] Due to the presence of two trifluoroethoxy groups, it is expected to have limited aqueous solubility but good solubility in many organic solvents.[7]
pKa (Predicted) The hydrazide moiety has both acidic (N-H) and basic (amino) character. The pKa of the protonated amino group is likely to be in the range of 2-4, typical for aromatic hydrazides. The N-H proton of the hydrazide is weakly acidic, with a pKa likely above 12.N/A

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.

  • Trifluoroethoxy Protons (-OCH₂CF₃): The methylene protons (-OCH₂-) will likely appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group. The chemical shift is expected in the range of δ 4.0-5.0 ppm.

  • Hydrazide Protons (-CONHNH₂): The N-H protons of the hydrazide group are expected to show two distinct signals. The -CONH- proton will likely appear as a broad singlet at a downfield chemical shift (δ 9.0-11.0 ppm), while the -NH₂ protons will appear as a broader singlet at a more upfield position (δ 4.0-5.0 ppm).[5] The exact chemical shifts are highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR):

  • Carbonyl Carbon (C=O): The carbonyl carbon of the hydrazide is expected to resonate in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show signals in the aromatic region (δ 110-160 ppm). The carbons attached to the trifluoroethoxy groups will be shifted downfield due to the electron-withdrawing nature of the oxygen and fluorine atoms.

  • Trifluoroethoxy Carbons (-OCH₂CF₃): The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to one-bond C-F coupling, typically in the range of δ 120-130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • N-H Stretching: The N-H stretching vibrations of the hydrazide group are expected to appear as two distinct bands in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -CONH- group.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (amide I) stretching of the hydrazide group is expected in the region of 1630-1680 cm⁻¹.

  • C-O Stretching: The C-O-C stretching of the ether linkages will likely show strong bands in the fingerprint region, around 1200-1300 cm⁻¹.

  • C-F Stretching: Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl groups are expected in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 332.20. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation Pattern: Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, leading to characteristic fragment ions. The presence of the trifluoroethoxy groups will also influence the fragmentation pattern, with potential loss of CF₃ or OCH₂CF₃ radicals. Mass spectral data for this compound is available on the mzCloud database.[8]

Safety and Handling

While specific safety data for this compound is not extensively documented, precautions should be taken based on the properties of the precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, and general laboratory safety standards for handling fine chemicals.

  • Hazard Identification: The precursor acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] Similar hazards should be assumed for the hydrazide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

The primary application of this compound is as a key building block in the synthesis of novel bioactive molecules.

Applications A This compound B Condensation with Aldehydes/Ketones A->B C Hydrazone Intermediates B->C D Cyclization Reactions C->D E 1,3,4-Oxadiazole Derivatives (Anticancer, Antidiabetic) D->E F 1,3-Thiazolidin-4-one Derivatives (Anticancer) D->F

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including those with potential therapeutic applications. The guide delves into the intricacies of its molecular architecture, offering detailed protocols for its synthesis and in-depth analysis of its spectroscopic signatures. By integrating theoretical principles with practical experimental insights, this document aims to be an essential resource for researchers engaged in medicinal chemistry, organic synthesis, and materials science.

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool for modulating their physicochemical and biological properties. The trifluoroethoxy group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, is a prime example of a versatile building block that leverages these benefits. Its unique molecular framework, featuring a central benzene ring flanked by two trifluoroethoxy moieties and a reactive hydrazide functional group, makes it a valuable precursor for a diverse range of more complex molecules. Notably, it is a key starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives that have shown promise as anticancer agents.[1][2] This guide provides a detailed exploration of its molecular structure, a validated synthetic route, and a thorough spectroscopic characterization to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are dictated by the interplay of its constituent functional groups.

2D and 3D Representations

The molecule consists of a 1,2,5-trisubstituted benzene ring. The trifluoroethoxy groups at positions 2 and 5 are electron-withdrawing, which influences the reactivity of the aromatic ring. The hydrazide group at position 1 is a versatile functional handle for further chemical transformations.

Caption: 2D Molecular Structure of the title compound.

Key Structural Features
  • Aromatic Core: The substituted benzene ring provides a rigid scaffold for the appended functional groups.

  • Trifluoroethoxy Groups: These bulky, highly electronegative groups enhance the molecule's thermal and chemical stability. They also increase lipophilicity, which can be advantageous in drug design for improving membrane permeability.

  • Hydrazide Moiety: This functional group is a nucleophile and can readily react with electrophiles, most notably aldehydes and ketones, to form hydrazones. This reactivity is the basis for its utility as a synthetic intermediate.

Physicochemical Data
PropertyValueReference
Molecular Formula C₁₁H₁₀F₆N₂O₃[3]
Molecular Weight 332.20 g/mol [3]
CAS Number 50778-75-1[3]
Melting Point 86-88 °C

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established, multi-step process that begins with commercially available precursors.

Retrosynthetic Analysis

A logical approach to the synthesis involves the formation of the hydrazide from the corresponding benzoic acid, which in turn can be synthesized from simpler aromatic precursors.

Target This compound Intermediate1 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Target->Intermediate1 Hydrazinolysis Precursor1 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone Intermediate1->Precursor1 Oxidation Precursor2 1,4-Bis(2,2,2-trifluoroethoxy)benzene Precursor1->Precursor2 Friedel-Crafts Acylation StartingMaterial1 1,4-Dibromobenzene Precursor2->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 2,2,2-Trifluoroethanol Precursor2->StartingMaterial2 Williamson Ether Synthesis Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR HRMS HRMS Start->HRMS Structure Structural Confirmation NMR->Structure FTIR->Structure HRMS->Structure

References

A Comprehensive Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide: Synthesis, Suppliers, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a crucial resource for researchers, chemists, and drug development professionals working with 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This specialized chemical intermediate, while not as widely available as its carboxylic acid precursor, holds significant potential in the synthesis of novel therapeutic agents. This document provides a detailed overview of its synthesis, a curated list of suppliers, and a discussion of its current and potential applications, grounded in authoritative scientific literature.

Compound Profile and Significance

This compound (CAS No. 50778-75-1) is a derivative of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 35480-52-5). The introduction of the hydrazide functional group provides a versatile reactive handle for medicinal chemists to construct more complex molecular architectures. The trifluoroethoxy groups are of particular interest in drug design as they can enhance metabolic stability, improve binding affinity, and increase lipophilicity of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

The primary utility of this hydrazide lies in its role as a key building block for the synthesis of heterocyclic compounds, such as 1,3-thiazolidin-4-ones, which have been investigated for their anticancer properties.[1][2]

Sourcing and Procurement: A Curated Supplier List

Identifying reliable suppliers for specialized reagents is a critical first step in any research endeavor. The following table provides a list of vendors for this compound. It is important to note that the precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is more widely available from suppliers such as Sigma-Aldrich, TCI America, and Biosynth.[3][4]

SupplierProduct NumberPurityCAS NumberNotes
Santa Cruz Biotechnologysc-263721Research Grade50778-75-1For research use only.
SynQuest Laboratories4656-3-X395.0%50778-75-1

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding benzoic acid.

Synthesis of the Precursor: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Several synthetic routes to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid have been described in the literature and patents. One common method involves the reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol, followed by oxidation.[5] Another approach starts from 5-bromo-2-chlorobenzoic acid.[6] A general overview of a synthetic pathway is presented below.

Synthesis_Acid cluster_0 Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid Start 2,5-Dihalogenated Benzoic Acid Derivative Step1 Nucleophilic Aromatic Substitution with 2,2,2-Trifluoroethanol Start->Step1 Base, Catalyst Product 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid Step1->Product

Caption: Synthetic overview for the precursor acid.

Synthesis of this compound

The conversion of the carboxylic acid to the hydrazide is a standard transformation in organic chemistry. A recent study outlines a clear procedure for this conversion as a preliminary step in the synthesis of novel antiglioma agents.[1][2]

  • Esterification: The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester). This can be achieved by refluxing the acid in the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate. The reaction mixture is typically refluxed in a suitable solvent, such as ethanol.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization to yield the desired 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Synthesis_Hydrazide cluster_1 Synthesis of this compound Acid 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid Esterification Esterification (e.g., with EtOH, H+) Acid->Esterification Ester Ethyl 2,5-bis(2,2,2-trifluoroethoxy) benzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazinolysis Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide Hydrazinolysis->Hydrazide

Caption: Workflow for hydrazide synthesis from the acid.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₀F₆N₂O₃[7]
Molecular Weight 332.20 g/mol [7]
CAS Number 50778-75-1[7][8]
Appearance White to Off-White Solid[6]
Melting Point 86-88 °C[8]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in the scientific literature is as a precursor for the synthesis of more complex molecules with potential therapeutic activity.

Synthesis of 1,3-Thiazolidin-4-one Derivatives as Antiglioma Agents

A notable application is in the synthesis of novel 1,3-thiazolidin-4-one derivatives.[1][2] In this work, the hydrazide is condensed with various aromatic aldehydes to form hydrazones. These intermediates then undergo cyclization with thioglycolic acid to yield the target thiazolidinones.[1][2]

These synthesized compounds were evaluated for their in vitro cytotoxic and apoptotic effects against a human glioblastoma cancer cell line (LN229).[2] Several of the derivatives showed promising efficacy, with IC₅₀ values in the low microgram per milliliter range.[2] This research highlights the utility of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety, brought in via the hydrazide, in the design of new anticancer agents.[1][2]

Drug_Discovery_Application cluster_2 Application in Antiglioma Agent Synthesis Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide Condensation Condensation with Aromatic Aldehydes Hydrazide->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Cyclization with Thioglycolic Acid Hydrazone->Cyclization Thiazolidinone 1,3-Thiazolidin-4-one Derivatives Cyclization->Thiazolidinone Evaluation Antiglioma Activity Evaluation Thiazolidinone->Evaluation

Caption: Application in antiglioma agent development.

Intermediate in the Synthesis of Flecainide and Related Compounds

The precursor, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is a known intermediate in the synthesis of Flecainide, an antiarrhythmic drug.[5] While the hydrazide itself is not directly on the main synthetic pathway to Flecainide, its potential use in the synthesis of Flecainide analogs or as a starting material for related pharmaceutical compounds remains an area of interest for medicinal chemists.

Conclusion

This compound is a valuable, albeit specialized, reagent for drug discovery and medicinal chemistry. Its synthesis from the more readily available carboxylic acid is straightforward. The presence of the trifluoroethoxy groups makes it an attractive building block for creating novel compounds with potentially enhanced pharmacological properties. The successful synthesis of potent antiglioma agents from this hydrazide underscores its potential in the development of new therapeutics. Researchers and drug development professionals are encouraged to explore the utility of this compound in their own research programs.

References

A Comprehensive Technical Guide to the Safe Handling of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, focusing on its safe handling, synthesis, and the critical context of its application in modern drug discovery. As a key intermediate in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a highly fluorinated aromatic hydrazide derivative. Its unique structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
Chemical Name This compoundSynQuest Labs[1], SCBT[2]
Synonym 2,5-Di(2,2,2-trifluoroethoxy)benzene-1-carbohydrazideFisher Scientific[3]
CAS Number 50778-75-1Matrix Scientific[4], SynQuest Labs[1]
Molecular Formula C₁₁H₁₀F₆N₂O₃SCBT[2]
Molecular Weight 332.20 g/mol SCBT[2]
Appearance Data not available (likely a white to off-white solid)Inferred
Melting Point Data not available
Solubility Data not available

Below is the chemical structure of the compound, rendered using the DOT language.

Caption: Chemical structure of the title compound.

Section 2: Application in Drug Development

This compound serves as a crucial intermediate in the synthesis of advanced heterocyclic molecules. Recent research has highlighted its use in creating novel 1,3-thiazolidine-4-one derivatives.[5] These derivatives are being investigated as potential antiglioma agents through the inhibition of critical cancer-related kinases such as AURKA and VEGFR-2.[5] This context is vital, as it underscores that laboratory personnel will be handling this hydrazide not as a final product, but as a reactive precursor in multi-step synthetic campaigns.

Section 3: Hazard Assessment and GHS Classification

While a comprehensive toxicological profile for this specific molecule is not available, a robust hazard assessment can be constructed by analyzing its structural components: the aromatic core, the fluorinated ethers, and critically, the hydrazide functional group.[4]

3.1. Inferred Hazards from the Hydrazine Class

The primary safety concern stems from the hydrazide moiety. Hydrazine and its derivatives are a well-documented class of hazardous compounds.[6]

  • Acute Toxicity: Hydrazines are acutely toxic if ingested, inhaled, or absorbed through the skin.[7] Symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, nausea, and in severe cases, seizures and pulmonary edema.[6][8]

  • Corrosivity: The parent compound, hydrazine, is corrosive and can cause severe skin and eye burns upon contact.[8][9]

  • Carcinogenicity: The Department of Health and Human Services (DHHS) has determined that hydrazine may reasonably be anticipated to be a carcinogen.[7] It is classified as a possible human carcinogen by IARC.[7] Therefore, this derivative must be handled as a potential carcinogen.

  • Sensitization: Repeated contact with hydrazines can lead to skin sensitization, causing an allergic reaction upon subsequent exposure.[10]

3.2. Hazards from Parent Acid and Compound-Specific Data

  • The Safety Data Sheet (SDS) for the target compound, while noting the lack of full investigation, indicates it is an irritant to mucous membranes and the upper respiratory tract and may be harmful by ingestion and inhalation.[4]

  • The SDS for the parent carboxylic acid (CAS 35480-52-5) classifies it as a skin and eye irritant.

Table 2: Inferred GHS Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 (Inferred)💀DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[10]
Skin Corrosion/IrritationCategory 1B (Inferred)corrosiveDangerH314: Causes severe skin burns and eye damage.[7]
Skin SensitizationCategory 1 (Inferred)WarningH317: May cause an allergic skin reaction.[10]
CarcinogenicityCategory 1B (Inferred)health hazardDangerH350: May cause cancer.[10]
Hazardous to the Aquatic EnvironmentCategory 1 (Inferred)environmentWarningH410: Very toxic to aquatic life with long lasting effects.[10]

Section 4: Engineering and Personal Protective Controls

Given the significant inferred hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory.

4.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11] This is the most critical engineering control.

  • Safety Shower & Eyewash Station: A properly functioning safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[12]

4.2. Personal Protective Equipment (PPE)

The following PPE constitutes the minimum requirement for handling this compound:

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Hand Protection Nitrile gloves (minimum) or Neoprene gloves.Complete skin protection is essential.[9] Inspect gloves for any signs of degradation or puncture before use.[12] Promptly change gloves if contamination is suspected.
Eye Protection ANSI Z87.1-compliant safety goggles.Protects against dust particles and splashes. Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles).Recommended when there is a significant risk of splashing, such as during the addition of reagents or workup procedures.[9]
Body Protection Flame-resistant lab coat and closed-toe shoes.A lab coat, fully fastened, must be worn at all times.[9] Ensure no skin is exposed between the glove and the sleeve.

Section 5: Synthesis and Handling Protocols

The synthesis of this compound is typically achieved via the hydrazinolysis of a corresponding ester precursor.[5] The following protocol is a representative procedure based on established chemical literature for this type of transformation.[13][14]

5.1. Synthesis Workflow Diagram

G cluster_workflow Synthesis Workflow A Step 1: Esterification (Starting Acid -> Methyl Ester) B Step 2: Setup for Hydrazinolysis (Inert Atmosphere in Fume Hood) A->B C Step 3: Reagent Addition (Dissolve Ester, Add Hydrazine Hydrate) B->C D Step 4: Reaction (Reflux in Ethanol) C->D E Step 5: Isolation (Cooling & Filtration) D->E F Step 6: Purification (Recrystallization) E->F G Final Product (Target Hydrazide) F->G

Caption: General workflow for hydrazide synthesis.

5.2. Detailed Laboratory Protocol: Hydrazinolysis of Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate

Causality Note: This procedure uses a significant excess of hydrazine hydrate to ensure the complete conversion of the ester and to minimize the formation of dimeric side products. The reaction is performed under reflux to provide the necessary activation energy.[13]

  • Preparation (in Fume Hood): Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the setup is secure.

  • Reagent Addition: To the flask, add the starting material, Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate (1.0 eq), followed by ethanol as the solvent.

  • Hydrazine Addition: While stirring the solution, carefully add hydrazine hydrate (approx. 10-15 molar equivalents) dropwise.[13] Note: The reaction may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain this temperature for 3-5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath. The product hydrazide will often precipitate as a solid.[15]

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities.

  • Drying: Dry the purified product under a vacuum. Store the final compound in a clearly labeled, tightly sealed container in a cool, dry place.

Section 6: Spill, Exposure, and Waste Management

6.1. Spill Response

  • DO NOT ATTEMPT TO CLEAN UP A HYDRAZINE SPILL YOURSELF. [6]

  • Evacuate: Immediately evacuate the area and alert all personnel in the vicinity.

  • Isolate: Close the laboratory door and post a warning sign.

  • Report: From a safe location, call your institution's Environmental Health & Safety (EHS) emergency line and report a hydrazine compound spill.[11] Provide the exact chemical name and estimated quantity.

G cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Isolate Isolate the Lab (Close Door, Post Sign) Evacuate->Isolate Call Call EHS Emergency Line From a Safe Location Isolate->Call Wait Wait for Trained Emergency Responders Call->Wait

Caption: Emergency spill response workflow.

6.2. Exposure Procedures

Immediate medical attention is critical in all cases of exposure.[9]

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.[11]

  • Skin Contact: Immediately move to the safety shower and begin rinsing the affected area.[16] Remove all contaminated clothing while rinsing. Continue flushing for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

6.3. Waste Disposal

Hydrazine-containing waste is considered extremely hazardous and must be handled with care.[6]

  • Segregation: All waste containing this hydrazide, including residual solids, solutions, and contaminated consumables (e.g., gloves, filter paper), must be collected in a dedicated hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled as "HAZARDOUS WASTE: this compound" and include the "Toxic" and "Corrosive" GHS pictograms.[9][17]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within secondary containment, away from incompatible materials, especially oxidizing agents.[17]

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS department. Do not pour any amount of this waste down the drain. The recommended industrial disposal method is incineration in a regulated facility.[4]

References

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of derivatives based on the this compound scaffold. This core structure serves as a versatile platform for generating novel compounds with significant biological activity. We will delve into the rationale behind the molecular design, focusing on the strategic incorporation of the bis(trifluoroethoxy)phenyl moiety to enhance pharmacokinetic properties. A detailed examination of the synthetic pathways will be presented, with a specific focus on the development of 1,3-thiazolidine-4-one derivatives. These compounds have been identified as potent dual inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), critical targets in oncology. This guide will detail the in silico and in vitro methodologies used to validate their antiglioma activity, present key structure-activity relationship (SAR) insights, and provide robust, field-proven experimental protocols for researchers in drug discovery and development.

Introduction: The Chemical and Therapeutic Landscape

The Benzohydrazide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzohydrazide moiety and its derivatives, particularly hydrazones, represent a "privileged" structural class in medicinal chemistry.[1] The defining azometine (-NHN=CH-) linkage of hydrazones provides a unique combination of rigidity and hydrogen bonding capability, making it an effective pharmacophore for interacting with a wide array of biological targets.[2] This versatility has led to the development of hydrazone-containing compounds with a broad spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[3] Their established biological relevance makes the benzohydrazide core an attractive starting point for novel drug design.

The Significance of the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2,5-bis(2,2,2-trifluoroethoxy) substitution pattern on the phenyl ring offers several distinct advantages. The trifluoroethoxy groups significantly increase the molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, the high metabolic stability of the C-F bond can block sites of oxidative metabolism, potentially increasing the compound's half-life and bioavailability. This exact moiety is a key structural feature of Flecainide, an established anti-arrhythmic agent, highlighting its clinical and pharmaceutical relevance.[4]

Rationale for Development: Targeting Key Pathways in Glioblastoma

Glioblastoma (GBM) is the most aggressive form of brain cancer, characterized by rapid cell proliferation and robust angiogenesis. The development of effective therapies requires targeting pathways essential for tumor growth and survival. This guide focuses on derivatives designed to simultaneously inhibit two such pathways:

  • Aurora Kinase A (AURKA): A key serine/threonine kinase that regulates mitotic progression. Its overexpression in GBM is linked to chromosomal instability and uncontrolled cell division, making it a prime therapeutic target.[5][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A tyrosine kinase receptor that is the primary mediator of angiogenesis. Inhibiting VEGFR-2 can disrupt the formation of new blood vessels, effectively starving the tumor of essential nutrients and oxygen.[5][6]

By designing a single molecular entity that can inhibit both AURKA and VEGFR-2, it is possible to attack the tumor on two fronts: halting its proliferation and cutting off its blood supply. The this compound scaffold provides the foundation for building such dual-inhibitor candidates.[6]

Synthesis and Characterization: From Precursor to Bioactive Derivatives

The synthesis of bioactive derivatives from the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid core is a logical and efficient process. The stability of the core allows for facile derivatization, starting with the formation of the key hydrazide intermediate.

Synthesis of the Core Intermediate: 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3)

The foundational step is the conversion of the parent benzoic acid into its more reactive hydrazide form. This is typically achieved through a two-step process involving esterification followed by hydrazinolysis. The esterification, often with methanol or ethanol under acidic conditions, activates the carboxylic acid. The subsequent reaction with hydrazine hydrate displaces the alkoxy group to yield the stable benzohydrazide intermediate.[5][6]

Synthesis_of_Hydrazide_Intermediate cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Acid 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid Ester Methyl 2,5-bis(2,2,2-trifluoroethoxy) benzoate Acid->Ester CH3OH, H+ Ester2 Methyl 2,5-bis(2,2,2-trifluoroethoxy) benzoate Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy) benzohydrazide (3) Ester2->Hydrazide NH2NH2·H2O, EtOH

Fig 1. Synthetic pathway to the core hydrazide intermediate.
Synthesis of Bioactive Derivatives: 1,3-Thiazolidin-4-ones (5a-k)

With the core hydrazide (3) in hand, further derivatization can be achieved. A notable example is the synthesis of N-substituted 1,3-thiazolidin-4-one derivatives, which have shown potent antiglioma activity.[5][6] This is a two-step synthesis.

  • Hydrazone Formation: The benzohydrazide (3) is condensed with a variety of substituted aromatic aldehydes in an alcoholic solvent. This reaction forms the Schiff base, or hydrazone (4a-k), which serves as the direct precursor for cyclization.[6]

  • Cyclization: The formed hydrazones (4a-k) are reacted with thioglycolic acid (mercaptoacetic acid) in a suitable solvent like 1,4-dioxane under reflux. This reaction proceeds via a cyclocondensation mechanism to yield the final 1,3-thiazolidin-4-one derivatives (5a-k).[5][6]

Synthesis_of_Thiazolidinones Hydrazide Benzohydrazide (3) Hydrazone Hydrazones (4a-k) Hydrazide->Hydrazone Ethanol, Reflux Aldehyde Ar-CHO (Aromatic Aldehydes) Final 1,3-Thiazolidin-4-ones (5a-k) Hydrazone->Final 1,4-Dioxane, Reflux TGA Thioglycolic Acid

Fig 2. General scheme for the synthesis of thiazolidinone derivatives.

Experimental Protocol: Synthesis of N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Representative Procedure)

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1.0 mmol) in absolute ethanol (20 mL).

    • Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the intermediate hydrazone.

  • Cyclization to Thiazolidinone:

    • To a solution of the dried hydrazone (1.0 mmol) in 1,4-dioxane (15 mL), add thioglycolic acid (1.2 mmol).

    • Reflux the mixture for 8-10 hours, again monitoring by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the final thiazolidinone derivative.

Physicochemical and Structural Characterization

Validation of the synthesized structures is paramount. A combination of spectroscopic techniques is employed to confirm the identity and purity of each new compound.

TechniquePurposeKey Observational Data for a Representative Thiazolidinone[5]
FTIR Identifies functional groups.–NH stretch (~3400 cm⁻¹), C=O (amide) stretch, C=O (thiazolidinone ring) stretch (~1717 cm⁻¹), C-O-C stretch (~1224 cm⁻¹).
¹H NMR Determines the proton environment.Signals for aromatic protons, a singlet for the -NH proton, a singlet for the methine proton of the thiazolidinone ring, and a singlet for the methylene protons of the thiazolidinone ring.
¹³C NMR Determines the carbon skeleton.Resonances for carbonyl carbons (amide and thiazolidinone), aromatic carbons, and aliphatic carbons of the thiazolidinone and trifluoroethoxy groups.[6]
HRMS Confirms the elemental composition.The measured molecular ion peak (e.g., [M+H]⁺) must match the calculated value for the expected chemical formula.

Biological Evaluation: From In Silico Prediction to In Vitro Validation

A multi-faceted approach combining computational and experimental methods is essential for efficiently evaluating the therapeutic potential of new derivatives.

Computational Screening and Target Identification

Before committing to lengthy and resource-intensive synthesis, in silico methods like molecular docking are used to predict the binding affinity and interaction patterns of the designed molecules with their biological targets. For the thiazolidinone derivatives, docking studies with the crystal structures of AURKA and VEGFR-2 were performed.[6] These studies predicted that the compounds would fit snugly into the ATP-binding pocket of both kinases. A critical predicted interaction was the formation of a hydrogen bond between the amide -NH group of the ligand and the side chain of a key glutamate residue (Glu 260) in AURKA, providing a strong rationale for their inhibitory activity.[6]

Drug_Target_Interaction cluster_workflow In Silico Workflow Receptor Kinase Active Site (AURKA/VEGFR-2) ATP-Binding Pocket Key Residues (e.g., Glu 260) Interaction Binding & Inhibition Receptor:f2->Interaction Ligand Thiazolidinone Derivative Benzohydrazide Core Amide -NH Group Ligand:f2->Interaction H-Bond Molecular Docking Molecular Docking Binding Energy Calculation Binding Energy Calculation Molecular Docking->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis

Fig 3. Conceptual diagram of ligand-receptor interaction and in silico workflow.
In Vitro Antiglioma Activity

Following promising in silico results, the synthesized compounds were evaluated for their anticancer efficacy against human glioblastoma cell lines (e.g., LN229).[5][6] A battery of in vitro assays is used to quantify cytotoxicity and understand the mechanism of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed LN229 glioblastoma cells into a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µg/mL) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

The most potent 1,3-thiazolidin-4-one derivatives demonstrated significant cytotoxicity against glioblastoma cells.[6]

Compound IDSubstitution Pattern (Ar)IC₅₀ (µg/mL) against LN229 cells[6]
5b 2-Chlorophenyl9.48
5c 4-Chlorophenyl12.16
5e 4-Fluorophenyl6.43

These results validate the in silico predictions and confirm that the this compound scaffold is a viable starting point for developing potent antiglioma agents.

Structure-Activity Relationship (SAR) and Drug-Likeness

Analyzing the Impact of Substituents

By comparing the IC₅₀ values of the synthesized series (5a-k), clear SAR trends emerge. The nature and position of the substituent on the pendant aromatic ring (Ar) derived from the aldehyde significantly influence the antiglioma activity.[6] For instance, the presence of an electron-withdrawing halogen at the para-position (compound 5e, 4-Fluorophenyl) resulted in the highest potency. This suggests that the electronic properties and steric profile of this region are critical for optimal interaction with the kinase targets.

Assessment of Physicochemical Properties

For a compound to be a viable drug candidate, it must possess favorable physicochemical properties, often assessed by guidelines like Lipinski's Rule of Five. This rule predicts a compound's potential for oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The vast majority of the newly developed thiazolidinone derivatives were found to obey Lipinski's rule, indicating good potential for drug-likeness and favorable absorption, distribution, metabolism, and excretion (ADMET) properties.[6]

Future Directions and Conclusion

This guide has detailed the design, synthesis, and evaluation of novel derivatives of this compound. The successful development of 1,3-thiazolidine-4-one derivatives with potent dual inhibitory activity against AURKA and VEGFR-2, and significant in vitro cytotoxicity against glioblastoma cells, underscores the immense potential of this chemical scaffold.[5][6]

Future research should focus on:

  • Lead Optimization: Further refining the SAR by synthesizing a broader range of derivatives to improve potency and selectivity.

  • Mechanism of Action Studies: Conducting further biochemical and cellular assays to confirm the dual inhibition of AURKA and VEGFR-2 and elucidate downstream signaling effects.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models of glioblastoma to assess their efficacy, pharmacokinetics, and safety profiles.

  • Exploring Broader Applications: Given the wide range of biological activities associated with hydrazones, these derivatives could be screened against other therapeutic targets, such as microbial pathogens or other types of cancer.[2]

References

The Pivotal Role of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide in the Synthesis of Novel Bioactive Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Within this pursuit, the identification and utilization of versatile chemical scaffolds serve as a cornerstone for the development of new drug candidates. This technical guide delves into the significance of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide , a key synthetic intermediate that has paved the way for the creation of promising new compounds with potential applications in oncology and metabolic diseases. While not extensively studied for its intrinsic biological activity, its true value lies in its role as a foundational building block for more complex and potent derivatives. This guide will illuminate the synthesis, characterization, and, most importantly, the biological activities of the novel compounds derived from this essential hydrazide.

The Central Intermediate: this compound

The compound this compound serves as a crucial starting material in multi-step synthetic pathways. Its structure, characterized by a central benzoic acid hydrazide core flanked by two trifluoroethoxy groups, provides a unique combination of features that are attractive for medicinal chemistry. The trifluoroethoxy moieties can enhance metabolic stability and cellular permeability of the final compounds, while the hydrazide group offers a reactive handle for the construction of various heterocyclic systems.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid.

Experimental Protocol: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide [1]

  • Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (0.03 mmol) is reacted with thionyl chloride (0.06 mmol) in methanol at reflux temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, excess thionyl chloride is removed by distillation. The reaction mixture is then neutralized with sodium bicarbonate and the product is extracted using ethyl acetate.

  • Hydrazinolysis: The resulting ester, methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate, is then treated with hydrazine hydrate to yield the final product, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

The structure of the synthesized hydrazide is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity of Derivatives: A Focus on Anticancer and Antidiabetic Potential

The primary utility of this compound is demonstrated in its conversion to novel heterocyclic compounds with significant biological activities. Two notable classes of derivatives that have been synthesized and evaluated are 1,3-thiazolidine-4-ones and 1,3,4-oxadiazoles.

1,3-Thiazolidine-4-one Derivatives: Potent Antiglioma Agents

A series of novel N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives have been synthesized and investigated for their potential as antiglioma agents.[2][3] These compounds were designed as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.

Workflow for the Development of Thiazolidinone-based Antiglioma Agents

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide C Hydrazone Formation A->C B Aromatic Aldehydes B->C E Cyclization C->E D Thioglycolic Acid D->E F 1,3-Thiazolidine-4-one Derivatives E->F G In vitro Anticancer Screening (LN229 Glioblastoma Cell Line) F->G H Identification of Lead Compounds G->H I In silico Studies (Molecular Docking) H->I J Target Identification (AURKA and VEGFR-2) I->J

Caption: Synthetic and evaluation workflow for 1,3-thiazolidine-4-one derivatives.

The synthesized thiazolidinone derivatives were evaluated for their in vitro anticancer efficacy against the human glioblastoma cell line LN229.[2][3] Molecular docking studies were also performed to understand the binding interactions of these compounds with the active sites of AURKA and VEGFR-2.

1,3,4-Oxadiazole Derivatives: Dual Anticancer and Antidiabetic Activity

Another class of compounds synthesized from this compound are 1,3,4-oxadiazole derivatives. These compounds have been investigated for both their anticancer and antidiabetic properties.[1]

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives [1]

  • Hydrazone Formation: A mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (0.003 mol) and a suitable aldehyde or acetophenone (0.0033 mol) in ethanol is heated to 70 °C for 2 hours.

  • Work-up: The reaction mixture is cooled, and the precipitated solid (hydrazone) is filtered, washed with precooled ethanol, and dried.

  • Cyclization: The synthesized hydrazones are then cyclized to form the corresponding 1,3,4-oxadiazole derivatives.

The biological evaluation of these oxadiazole derivatives revealed significant cytotoxic efficacy against the LN229 glioblastoma cell line.[1] Furthermore, in vivo studies using a genetically modified Drosophila melanogaster model indicated that some of these compounds possess promising antidiabetic activity by significantly lowering glucose levels.[1]

Signaling Pathway Implicated in the Anticancer Activity of Oxadiazole Derivatives

G Oxadiazole Derivative Oxadiazole Derivative Cancer Cell Cancer Cell Oxadiazole Derivative->Cancer Cell DNA Damage DNA Damage Cancer Cell->DNA Damage Induces Apoptosis Apoptosis DNA Damage->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action for 1,3,4-oxadiazole derivatives.

Data Summary

The biological activities of the derivatives of this compound are summarized below.

Derivative ClassBiological ActivityModel SystemKey FindingsReference
1,3-Thiazolidine-4-onesAntigliomaLN229 human glioblastoma cell lineInhibition of AURKA and VEGFR-2[2][3]
1,3,4-OxadiazolesAnticancerLN229 human glioblastoma cell lineSignificant cytotoxic efficacy, induction of apoptosis through DNA damage[1]
1,3,4-OxadiazolesAntidiabeticDrosophila melanogaster (genetically modified)Significant reduction in glucose levels[1]

Conclusion and Future Perspectives

While this compound itself has not been the focus of extensive biological investigation, its role as a key synthetic intermediate is undeniable. The derivatives synthesized from this compound have demonstrated significant potential as anticancer and antidiabetic agents. The presence of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety appears to be a crucial feature contributing to the observed biological activities.

Future research should continue to explore the derivatization of this versatile hydrazide to generate novel chemical entities with improved pharmacological profiles. Further in-depth mechanistic studies are also warranted to fully elucidate the mode of action of the most promising derivatives. The findings presented in this guide underscore the importance of strategic molecular design and the utility of well-chosen building blocks in the ongoing quest for new and effective therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is a key synthetic intermediate in the development of novel therapeutic agents. Its unique structure, featuring a substituted benzene ring with two trifluoroethoxy groups, makes it a valuable building block in medicinal chemistry. Notably, it serves as a precursor for the synthesis of 1,3,4-oxadiazole and 1,3-thiazolidine-4-one derivatives, which have been investigated for their potential as anticancer and antidiabetic agents.[1] The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final active pharmaceutical ingredients.

This technical guide provides an in-depth overview of the essential spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for data acquisition and interpretation.

Molecular Structure and Properties

  • IUPAC Name: 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

  • CAS Number: 50778-75-1

  • Molecular Formula: C₁₁H₁₀F₆N₂O₃[2]

  • Molecular Weight: 332.20 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For a molecule with hydrogen, carbon, and fluorine atoms, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR)

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.50q4H-O-CH₂ -CF₃
~ 7.00 - 7.50m3HAromatic protons
~ 8.00s (broad)2H-NH₂
~ 9.50s (broad)1H-CO-NH -

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Expert Insights: The two trifluoroethoxy groups are chemically equivalent and thus their methylene protons (-CH₂-) are expected to appear as a single quartet due to coupling with the three adjacent fluorine atoms. The aromatic protons will likely appear as a complex multiplet due to their distinct electronic environments. The hydrazide protons (-NH and -NH₂) are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum, which can be a useful diagnostic tool.

¹³C NMR (Carbon NMR)

¹³C NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~ 66-O-C H₂-CF₃
~ 115 - 125Aromatic CH carbons
~ 123 (q)-C F₃
~ 145 - 155Aromatic C-O carbons
~ 165-C =O (amide)

Note: Chemical shifts are approximate.

Expert Insights: The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The two trifluoroethoxy groups and the aromatic carbons will give rise to a series of distinct signals, confirming the overall carbon framework of the molecule.

Protocol for NMR Data Acquisition

References

Methodological & Application

Synthesis of Novel 1,3,4-Oxadiazole Scaffolds Utilizing 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 1,3,4-oxadiazole derivatives, a critical scaffold in medicinal chemistry, using 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide as a key intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. This structural unit is considered a "privileged scaffold" in medicinal chemistry due to its remarkable range of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful application in the design of therapeutic agents with diverse biological targets. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated potent anticancer, antibacterial, anti-inflammatory, anti-HIV, and antifungal properties.[1]

The strategic incorporation of fluorine atoms, as seen in the 2,5-Bis(2,2,2-trifluoroethoxy)phenyl moiety, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on leveraging a fluorinated benzoic acid hydrazide to generate novel 1,3,4-oxadiazole derivatives with potential for enhanced therapeutic profiles.

Core Reagent: this compound

The starting point for the synthetic pathway described herein is this compound. This key intermediate is typically synthesized from its corresponding benzoic acid. The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid has been reported through various methods, including the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.[3] The subsequent conversion to the hydrazide is a standard procedure in organic synthesis.

A published method for obtaining the crucial hydrazide intermediate involves the esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, followed by reaction with hydrazine hydrate.[4][5]

Synthetic Strategy: From Hydrazide to the 1,3,4-Oxadiazole Ring

The most prevalent and versatile methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commence with acid hydrazides.[6][7] These reactions generally proceed through the formation of an N-acylhydrazone intermediate, which then undergoes cyclodehydration to yield the stable 1,3,4-oxadiazole ring. A variety of dehydrating agents, such as phosphorus oxychloride, thionyl chloride, and polyphosphoric acid, have been successfully employed for this transformation.[6]

The general synthetic workflow is depicted below:

workflow cluster_synthesis Synthesis of this compound cluster_oxadiazole Synthesis of 1,3,4-Oxadiazole Derivatives Benzoic_Acid 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid Ester Ester Intermediate Benzoic_Acid->Ester Esterification (e.g., SOCl2, MeOH) Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide Ester->Hydrazide Hydrazinolysis (Hydrazine Hydrate) Hydrazone N-Acylhydrazone (Schiff Base) Hydrazide->Hydrazone Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Hydrazone Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Hydrazone->Oxadiazole Cyclodehydration (e.g., Acetic Anhydride)

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies for the synthesis of 1,3,4-oxadiazole derivatives from this compound.[4]

Protocol 1: Synthesis of N-Acylhydrazones (Schiff Bases)

This protocol details the condensation reaction between this compound and various aldehydes or acetophenones to form the corresponding N-acylhydrazone intermediates.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound (3)Not availableSynthesized in-houseSee reference for synthesis[4]
Substituted Aldehyde or AcetophenoneVariableSigma-Aldrich, etc.Analytical grade
Ethanol64-17-5Fisher ScientificAnhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.003 mol of this compound (3) in an appropriate volume of ethanol.

  • Add 0.0033 mol of the desired aldehyde or acetophenone to the solution.

  • Heat the reaction mixture to 70°C and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature (25-30°C) and then further cool in an ice bath (0-5°C).

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with pre-cooled ethanol.

  • Dry the product in a vacuum oven at 55-60°C to a constant weight.

Protocol 2: Cyclodehydration to form 1,3,4-Oxadiazoles

This protocol describes the cyclization of the N-acylhydrazone intermediates to the final 1,3,4-oxadiazole derivatives using acetic anhydride.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
N-Acylhydrazone (4a-n)VariableFrom Protocol 1
Acetic Anhydride108-24-7Sigma-AldrichAnalytical grade

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the N-acylhydrazone (obtained from Protocol 1) in acetic anhydride.

  • Heat the mixture to reflux and maintain for a period sufficient for the completion of the reaction (typically monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,4-oxadiazole derivative.

Mechanism of 1,3,4-Oxadiazole Formation

The cyclodehydration of N-acylhydrazones to form 1,3,4-oxadiazoles is a well-established transformation in heterocyclic chemistry. The reaction mechanism, when using a dehydrating agent like acetic anhydride, is proposed to proceed through the following key steps:

mechanism cluster_mech Proposed Mechanism of Cyclodehydration Hydrazone N-Acylhydrazone Intermediate1 Acylated Intermediate Hydrazone->Intermediate1 Acylation by Acetic Anhydride Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Oxadiazole 1,3,4-Oxadiazole Intermediate2->Oxadiazole Elimination of Acetic Acid

Caption: Proposed mechanism for 1,3,4-oxadiazole formation.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Melting Point: To determine the purity of the crystalline products.

  • Spectroscopy:

    • FT-IR: To identify characteristic functional groups.

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

The expected spectral data for the 1,3,4-oxadiazole products will show the disappearance of the N-H proton signal from the hydrazone and the appearance of characteristic signals for the aromatic and substituent protons in their new chemical environment.

Conclusion and Future Perspectives

The synthesis of 1,3,4-oxadiazoles using this compound provides a reliable and versatile route to novel fluorinated heterocyclic compounds. The protocols outlined in this guide are robust and can be adapted for the synthesis of a library of derivatives by varying the aldehyde or ketone starting material. These novel compounds can then be subjected to biological screening to explore their potential as therapeutic agents in various disease areas, including oncology and metabolic disorders.[4] Further optimization of reaction conditions and exploration of alternative cyclization reagents may lead to even more efficient and environmentally benign synthetic pathways.

References

Application Notes and Protocols for the Synthesis of Novel Thiazolidin-4-ones from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Thiazolidinones in Drug Discovery

Thiazolidin-4-ones are a privileged scaffold in medicinal chemistry, exhibiting a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance key pharmacokinetic and pharmacodynamic properties. Specifically, the 2,2,2-trifluoroethoxy group can significantly improve metabolic stability, membrane permeability, and binding affinity by modulating the lipophilicity and electronic nature of the molecule.[1][2][3][4] This guide provides a comprehensive, in-depth protocol for the synthesis of novel N-(2-aryl-4-oxothiazolidin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamides, starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This multi-step synthesis is a gateway to a library of compounds with significant potential for further investigation in drug development programs.

PART 1: SYNTHETIC STRATEGY AND MECHANISTIC OVERVIEW

The overall synthetic pathway is a three-step process commencing with the readily available 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The synthesis is designed to be robust and adaptable, allowing for the generation of a diverse library of thiazolidinone derivatives by varying the aromatic aldehyde in the second step.

The synthetic strategy involves:

  • Hydrazide Formation: Conversion of the starting benzoic acid to its corresponding hydrazide. This is a crucial step to introduce the nitrogen nucleophile required for the subsequent condensation reaction.

  • Hydrazone Synthesis: Condensation of the synthesized hydrazide with various aromatic aldehydes to form the key intermediate hydrazones (Schiff bases). This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the hydrazide nitrogen on the aldehyde carbonyl carbon.[5][6]

  • Cyclization to Thiazolidin-4-one: The final and defining step is the cyclocondensation of the hydrazone intermediate with thioglycolic acid to construct the thiazolidin-4-one ring. This reaction proceeds via nucleophilic attack of the thiol group on the imine carbon of the hydrazone, followed by intramolecular cyclization and removal of a water molecule.[7][8][9]

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow A 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid B Esterification A->B SOCl2, EtOH C 2,5-Bis(2,2,2-trifluoroethoxy)benzoate B->C D Hydrazinolysis C->D NH2NH2·H2O, EtOH E This compound D->E F Condensation with Ar-CHO E->F Various Ar-CHO, EtOH, Glacial Acetic Acid G Hydrazone Intermediate F->G H Cyclization with Thioglycolic Acid G->H HSCH2COOH, 1,4-Dioxane, ZnCl2 I N-(2-aryl-4-oxothiazolidin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide H->I Reaction_Mechanism cluster_step1 Hydrazone Formation cluster_step2 Cyclization Hydrazide R-CO-NH-NH2 Hydrazone R-CO-NH-N=CH-Ar Hydrazide->Hydrazone + Ar-CHO - H2O Aldehyde Ar-CHO Aldehyde->Hydrazone Hydrazone_copy R-CO-NH-N=CH-Ar Water1 H2O Mercaptoacetic_Acid HS-CH2-COOH Intermediate Thiol Adduct Mercaptoacetic_Acid->Intermediate Thiazolidinone Final Product Water2 H2O Hydrazone_copy->Intermediate + HS-CH2-COOH Intermediate->Thiazolidinone - H2O

References

Application Notes & Protocols: Leveraging 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the potential utility and validation of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (BTEB-BH) as a chemical probe. While BTEB-BH is not yet an established probe in the literature, its hydrazide functional group presents a reactive handle for exploring biological systems. These notes are designed to guide a senior scientist through the process of characterizing this molecule and developing it into a validated tool for target identification and cellular analysis.

Part 1: Foundational Understanding of BTEB-BH as a Potential Probe

Overview and Scientific Rationale

A chemical probe is a selective small-molecule modulator used to study the function of a molecular target.[1][2] While 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and its derivatives have been explored as intermediates in the synthesis of bioactive molecules, the specific application of the hydrazide form (BTEB-BH) as a chemical probe is an emergent area.[3][4] The core of its potential lies in the hydrazide moiety , a functional group known to serve as a versatile "warhead" in chemical biology.[5][6]

Hydrazides are electron-rich and can react with electrophilic species within the proteome, such as enzyme cofactors or transiently formed carbonyl groups on proteins resulting from oxidative stress.[6][7][8][] This reactivity provides a foundation for developing BTEB-BH as a tool for:

  • Activity-Based Protein Profiling (ABPP): Covalently labeling enzymes or proteins at sites of functional importance.

  • Target Identification: Discovering novel protein targets for drug development.

  • Biomarker Detection: Identifying and quantifying post-translational modifications like protein carbonylation.

The trifluoroethoxy groups on the phenyl ring may enhance metabolic stability and influence the molecule's binding selectivity and physicochemical properties.

Physicochemical Properties

Proper characterization is the first step in validating a chemical probe.[1] The table below summarizes the known and predicted properties of BTEB-BH and its parent acid.

PropertyValueSource
Compound Name This compound-
CAS Number 50778-75-1[10]
Molecular Formula C₁₁H₁₀F₆N₂O₃[10]
Molecular Weight 332.20 g/mol [10]
Parent Acid (CAS) 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (35480-52-5)[11][12][13][14][15]
Parent Acid Purity >98% (by HPLC)[13]
Parent Acid Appearance White to Off-White Solid[13]
Parent Acid Melting Pt. 120-125 °C[13][16]
Solubility Must be experimentally determined in relevant buffers (e.g., PBS, DMSO)Best Practice Guideline[1]
Storage Store at 2-8°C, protect from light and moisture.General Recommendation
Proposed Mechanism of Action: The Hydrazide Warhead

The primary hypothesis for BTEB-BH's utility as a probe is the covalent modification of biological targets. Hydrazides can react with aldehydes and ketones to form stable hydrazone linkages.[8][] In a biological context, these carbonyls can be found on proteins as a result of oxidative stress or on metabolites and cofactors.

Furthermore, the electron-rich nature of the hydrazine group allows it to target enzymes with electrophilic cofactors (e.g., those containing heme or flavin) or metal centers.[5][6][7] The reaction can proceed through polar or radical mechanisms, leading to covalent attachment of the probe to its target.[5][6]

Hydrazide_Probe_Mechanism cluster_0 BTEB-BH Probe cluster_1 Biological Target cluster_2 Covalent Adduct Probe R-C(=O)NHNH₂ (BTEB-BH) Target_Carbonyl Protein-C(=O)H (Aldehyde/Ketone) Probe->Target_Carbonyl Nucleophilic Attack Target_Cofactor Enzyme-Cofactor (e.g., Heme, FAD) Probe->Target_Cofactor Redox/ Chelation Adduct_Hydrazone R-C(=O)NHN=CH-Protein (Stable Hydrazone) Target_Carbonyl->Adduct_Hydrazone Covalent Bond Adduct_Cofactor Modified Enzyme-Cofactor Target_Cofactor->Adduct_Cofactor Covalent Modification

Caption: Proposed mechanisms for BTEB-BH covalent target modification.

Part 2: A Practical Guide to Probe Validation and Application

A chemical probe is only as good as its validation.[2] The following protocols outline the necessary steps to characterize BTEB-BH and use it in a biological experiment.

Protocol 1: Chemoproteomic Profiling for Target Identification

Objective: To identify the protein targets of BTEB-BH in a complex biological sample (e.g., cell lysate) using a competitive activity-based protein profiling (ABPP) approach.

Principle: This protocol uses a "clickable" version of the probe (e.g., with a terminal alkyne) to identify targets. Cells are treated with BTEB-BH (the competitor) or a vehicle control. Lysates are then labeled with the clickable probe. Proteins that are true targets of BTEB-BH will be occupied, preventing the clickable probe from binding. This difference is quantified by mass spectrometry.[5][6]

Materials:

  • BTEB-BH

  • Alkyne-functionalized BTEB-BH (requires custom synthesis)

  • Human cell line (e.g., HEK293T) and culture reagents

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-biotin tag (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents: Copper(II) sulfate, THPTA, Sodium Ascorbate

  • Streptavidin-agarose beads

  • Mass spectrometry-grade trypsin

  • Reagents for proteomics sample preparation (DTT, iodoacetamide, etc.)

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat one set of cells with BTEB-BH (e.g., at 10 µM) and a control set with vehicle (DMSO) for 2 hours.

  • Cell Lysis:

    • Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

    • Clarify lysate by centrifugation (14,000 x g, 15 min, 4°C). Determine protein concentration (e.g., BCA assay).

  • Competitive Labeling:

    • To 1 mg of proteome from both BTEB-BH-treated and vehicle-treated lysates, add the alkyne-BTEB-BH probe (e.g., at 1 µM).

    • Incubate for 1 hour at room temperature.

  • Click Chemistry:

    • Add the azide-biotin tag (50 µM), CuSO₄ (1 mM), THPTA (100 µM), and freshly prepared sodium ascorbate (1 mM).

    • Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysates and incubate for 2 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads extensively with PBS containing 0.1% SDS to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend beads in a buffer containing trypsin. Digest overnight at 37°C.

    • Collect the supernatant containing peptides.

    • Analyze peptides by LC-MS/MS to identify and quantify proteins.

Data Analysis:

  • Proteins that are significantly less abundant in the BTEB-BH pre-treated sample compared to the vehicle control are considered high-confidence targets. A successful experiment will show that BTEB-BH competes with the clickable probe for binding to its target protein(s).

ABPP_Workflow A 1. Cell Treatment (Vehicle vs. BTEB-BH) B 2. Lysis & Proteome Harvest A->B C 3. Labeling with Alkyne-BTEB-BH Probe B->C D 4. Click Chemistry (Attach Biotin-Azide) C->D E 5. Streptavidin Enrichment D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Identify Competed Proteins (Potential Targets) G->H

Caption: Workflow for competitive ABPP to identify BTEB-BH targets.

Protocol 2: Cellular Target Engagement Assay (CETSA)

Objective: To confirm that BTEB-BH binds to its putative target protein(s) inside intact cells.

Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[17][18] Cells are treated with the probe, heated to various temperatures, and the amount of soluble protein remaining is quantified by Western blot or mass spectrometry.

Materials:

  • Human cell line expressing the target of interest

  • BTEB-BH

  • PBS and protease inhibitors

  • PCR tubes and a thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against the target protein and a loading control).

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cultured cells with a range of BTEB-BH concentrations (e.g., 0.1 µM to 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Aliquot:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

  • Heat Shock:

    • Place the PCR tubes in a thermal cycler. Heat each aliquot to a different temperature (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes.

    • Include a non-heated control (room temperature).

  • Lysis and Clarification:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by SDS-PAGE and Western blotting.

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Analysis and Interpretation:

  • Plot the band intensity of the target protein against the temperature for both vehicle- and BTEB-BH-treated samples.

  • A successful target engagement will result in a rightward shift of the melting curve for the BTEB-BH-treated sample, indicating that the protein is stabilized at higher temperatures. This provides strong evidence of direct binding in a cellular environment.[17][18]

CETSA_Workflow A 1. Treat Cells (Vehicle vs. BTEB-BH) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot Analysis (Quantify Target Protein) E->F G 7. Plot Melting Curve (Assess Thermal Shift) F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Troubleshooting and Best Practices

Potential IssueCausalityRecommended Solution
No targets identified in ABPP Probe is not cell-permeable; probe concentration is too low; probe is unstable in media; target is low abundance.Verify cell permeability using a fluorescently tagged version of the probe. Increase probe concentration or incubation time. Check probe stability in assay buffer via LC-MS.[1] Use a more sensitive enrichment or MS method.
No thermal shift observed in CETSA Probe does not bind the target in cells; binding is too weak to cause stabilization; probe concentration is insufficient.Confirm target expression in the cell line used. Increase probe concentration. Ensure the temperature range used is appropriate to denature the target protein (run a pilot experiment with vehicle only). Use an orthogonal target engagement assay for confirmation.[17]
High background in labeling Probe is non-specifically reactive or binds to abundant proteins (e.g., albumin).Include a structurally similar but non-reactive analog as a negative control to identify non-specific interactions.[2] Perform competition experiments with an excess of a known ligand for the suspected off-target. Optimize washing steps during enrichment.
Poor Solubility The compound precipitates in aqueous assay buffers, leading to inaccurate concentration and false negatives.Accurately measure solubility in all relevant media.[1] Ensure the final DMSO concentration is low and consistent across experiments (typically <0.5%). If solubility is a major issue, chemical modification of the probe may be necessary.

Part 4: References

  • Lin, Z., Wang, X., Bustin, K. A., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. --INVALID-LINK--

  • Lin, Z., Wang, X., Bustin, K. A., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. --INVALID-LINK--

  • Suciu, R. M., et al. (2020). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science. --INVALID-LINK--

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. --INVALID-LINK--

  • Hydrazides in Reactive groups. Lumiprobe. --INVALID-LINK--

  • Hydrazides - Probes. BOC Sciences. --INVALID-LINK--

  • Recommended protocols and manuals. Lumiprobe. --INVALID-LINK--

  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. PrepChem.com. --INVALID-LINK--

  • This compound. Santa Cruz Biotechnology. --INVALID-LINK--

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Google Patents. --INVALID-LINK--

  • Best Practices: Chemical Probes Webinar. (2020). YouTube. --INVALID-LINK--

  • The promise and peril of chemical probes. (2015). PubMed Central. --INVALID-LINK--

  • Engaging targets. The Chemical Probes Portal. --INVALID-LINK--

  • Advancing Biomedical Research with Quality Chemical Probes. Promega Corporation. --INVALID-LINK--

  • 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid. CLEARSYNTH. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Biosynth. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. ChemicalBook. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. TCI Chemicals. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. ChemScene. --INVALID-LINK--

  • 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID. precisionFDA. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. BLDpharm. --INVALID-LINK--

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. Chem-Impex. --INVALID-LINK--

References

Application Notes and Protocols for the Derivatization of Carbonyl Compounds with 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (BTFH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Carbonyl Derivatization in Modern Analytics

Carbonyl compounds, encompassing a vast range of aldehydes and ketones, are pivotal in numerous fields, from clinical diagnostics, where they serve as biomarkers for oxidative stress and disease, to environmental science for monitoring air and water quality, and in the pharmaceutical industry for drug development and quality control. However, the direct analysis of these compounds, particularly at low concentrations in complex biological or environmental matrices, presents significant challenges. Many carbonyls are volatile, thermally labile, and lack the chromophores or ionizable groups necessary for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[1][2]

To overcome these limitations, chemical derivatization is an indispensable strategy. By reacting the carbonyl group with a carefully selected reagent, its physicochemical properties can be altered to enhance analytical performance. A well-designed derivatization agent can improve chromatographic retention and resolution, increase the stability of the analyte, and, most importantly, introduce a tag that significantly boosts detection sensitivity.[3] Hydrazine-based reagents, which react with carbonyls to form stable hydrazone derivatives, are among the most effective and widely used derivatizing agents.[4][5]

This application note introduces 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (BTFH) , a novel derivatizing agent designed for the sensitive and specific analysis of carbonyl compounds by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The incorporation of two trifluoroethoxy groups offers distinct advantages, primarily by providing a highly specific and fragmentation-rich tag for mass spectrometric detection, leading to exceptional sensitivity and selectivity. This guide provides a comprehensive overview of the principles, protocols, and applications of BTFH for the derivatization of carbonyl compounds, tailored for researchers, scientists, and drug development professionals.

The BTFH Advantage: Leveraging Fluorine Chemistry for Ultrasensitive Detection

The rationale behind the design of BTFH is rooted in the unique properties of fluorine in the context of mass spectrometry. The presence of multiple fluorine atoms in the BTFH molecule confers several key benefits:

  • Enhanced Ionization Efficiency: The high electronegativity of fluorine atoms can improve the ionization efficiency of the derivatized analytes in the MS source, leading to stronger signals.

  • Specific and Predictable Fragmentation: The trifluoroethoxy groups serve as excellent "reporter" moieties during tandem mass spectrometry (MS/MS). Upon collision-induced dissociation (CID), they can generate characteristic fragment ions, which are crucial for developing highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays.

  • Reduced Background Interference: The mass defects introduced by the fluorine atoms shift the mass-to-charge ratio of the derivatives to a region with lower background noise, thereby improving the signal-to-noise ratio.

  • Improved Chromatographic Properties: The bulky and lipophilic nature of the BTFH tag can enhance the retention of small, polar carbonyl compounds on reversed-phase HPLC columns, improving their separation from matrix components.[6]

Reaction Mechanism: The Formation of BTFH-Hydrazones

The derivatization of a carbonyl compound with BTFH proceeds via a nucleophilic addition-elimination reaction to form a stable hydrazone. This reaction is typically acid-catalyzed.

The key steps of the mechanism are as follows:

  • Acid Catalysis: A catalytic amount of acid (e.g., acetic acid or trifluoroacetic acid) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the BTFH hydrazide moiety, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A series of proton transfers occurs, leading to the formation of a carbinolamine intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated (loss of a water molecule) under acidic conditions to form the final, stable C=N double bond of the hydrazone.

Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl R-C(=O)-R' Carbinolamine R-C(OH)(NH-NH-BTFH)-R' Carbonyl->Carbinolamine + BTFH, H⁺ BTFH BTFH-NH-NH₂ Hydrazone R-C(=N-NH-BTFH)-R' Carbinolamine->Hydrazone - H₂O Water H₂O

Caption: Acid-catalyzed formation of a stable hydrazone from a carbonyl compound and BTFH.

Experimental Protocols

Protocol 1: Synthesis of this compound (BTFH)

The derivatizing agent, BTFH, can be synthesized from its corresponding benzoic acid. The following is a general procedure based on established methods for hydrazide synthesis.

Materials:

  • 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous hydrazine (N₂H₄)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Dry glassware

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid in the anhydrous solvent.

    • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Hydrazide Formation:

    • Dissolve the crude acid chloride in a fresh portion of anhydrous solvent.

    • In a separate flask, prepare a solution of 2-3 equivalents of anhydrous hydrazine in the same solvent.

    • Slowly add the acid chloride solution to the hydrazine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude BTFH by recrystallization or column chromatography.

Protocol 2: Derivatization of Carbonyl Compounds with BTFH

This protocol provides a starting point for the derivatization of carbonyl compounds in various sample matrices. Optimization of reaction time, temperature, and reagent concentrations may be necessary for specific applications.

Materials:

  • BTFH solution (e.g., 10 mg/mL in acetonitrile)

  • Catalyst solution: Acetic acid or Trifluoroacetic acid (TFA) in a suitable solvent (e.g., 1% v/v in acetonitrile). Trifluoroacetic acid is a stronger acid than acetic acid and may lead to faster reaction times.[7][8]

  • Sample containing carbonyl compounds (e.g., plasma, urine, environmental extract)

  • Quenching solution (optional, e.g., a solution of a compound that reacts with excess BTFH)

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid)

Derivatization Workflow Sample Sample Preparation (e.g., Protein Precipitation, SPE) Derivatization Add BTFH Solution & Acid Catalyst Sample->Derivatization Reaction Incubate (e.g., 60°C for 30-60 min) Derivatization->Reaction Quench Quench Reaction (Optional) Reaction->Quench Dilute Dilute for Analysis Quench->Dilute LCMS LC-MS/MS Analysis Dilute->LCMS MSMS Fragmentation Precursor [R-C(=N-NH-BTFH)-R' + H]⁺ Product_BTFH [BTFH-NH₂]⁺ Precursor->Product_BTFH Characteristic Fragmentation Product_Carbonyl [R-C(=N)-R']⁺ Precursor->Product_Carbonyl

References

Application Notes & Protocols: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: A Novel Chemical Probe for Carbonyl-Reactive Proteomics

The study of post-translational modifications (PTMs) and protein damage is a cornerstone of modern proteomics, providing critical insights into cellular signaling, disease pathogenesis, and aging. A significant challenge in this field is the detection and enrichment of proteins containing carbonyl groups (aldehydes and ketones). These functional groups are hallmarks of two important biological phenomena: glycosylation and oxidative stress.

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide is a specialized chemical probe designed for the covalent labeling of carbonyl-containing proteins. Its utility in proteomics is derived from its bifunctional nature:

  • A Hydrazide Warhead: The hydrazide moiety (-CONHNH₂) serves as a highly specific reactive group that forms a stable hydrazone bond with aldehydes and ketones under mild, biocompatible conditions.[1][2] Hydrazide-based chemistry is a well-established and reliable method for labeling carbonylated biomolecules.[3]

  • A Fluorinated Reporter Core: The bis(2,2,2-trifluoroethoxy)phenyl backbone provides a unique mass signature for mass spectrometry (MS)-based detection. The six fluorine atoms create a distinct isotopic pattern and a significant mass defect, facilitating the identification of labeled peptides in complex mixtures.

This guide provides detailed protocols for the application of this compound in two key areas of proteomics research: the selective enrichment and identification of glycoproteins and the characterization of proteins damaged by oxidative stress.

Core Mechanism: The Hydrazide-Carbonyl Reaction

The fundamental chemistry underpinning the utility of this reagent is the reaction between the hydrazide and a carbonyl group to form a hydrazone. This reaction is typically carried out in a mildly acidic buffer (pH 5.0-6.0) to catalyze the dehydration step of the reaction, leading to the formation of a stable covalent bond.

cluster_0 Protein with Carbonyl Group cluster_1 This compound cluster_2 Labeled Protein (Hydrazone) P_Aldehyde Protein-CHO Labeled_Protein Protein-CH=N-NH-C(=O)-R P_Aldehyde->Labeled_Protein + Hydrazide (pH 5.5) Hydrazide R-C(=O)NHNH₂

Caption: Covalent labeling of a protein aldehyde with the hydrazide reagent.

Application 1: Selective Profiling of the Glycoproteome

Glycoproteins are integral to cell-surface signaling, immune recognition, and cell-cell adhesion. A high proportion of extracellular and membrane-bound proteins are glycosylated, making them prime targets for diagnostics and therapeutics.[4] This protocol details a method for selectively labeling and identifying N-linked glycoproteins from cultured cells or tissues.

The strategy involves the mild oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins to generate aldehydes, which are then tagged with the hydrazide reagent.[2][5]

Workflow for Glycoproteome Profiling

Start Intact Cells or Protein Lysate Oxidation Mild Oxidation (Sodium Periodate) Start->Oxidation Labeling Labeling with Hydrazide Reagent Oxidation->Labeling Enrichment Enrichment of Labeled Proteins Labeling->Enrichment Digestion Tryptic Digestion Enrichment->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis

Caption: Workflow for the enrichment and analysis of glycoproteins.

Detailed Protocol: Glycoprotein Labeling and Enrichment

This protocol is adapted from established methods for cell surface glycoprotein capture.[4][6]

1. Reagent Preparation:

  • Oxidation Buffer: 0.1 M Sodium Acetate, 150 mM NaCl, pH 5.5.[6]

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5.[2]

  • Sodium Periodate Solution: 20 mM Sodium meta-periodate in Oxidation Buffer. Must be prepared fresh. [2][5]

  • Quenching Solution: 20 mM Sodium thiosulfate.[6]

  • Hydrazide Reagent Stock: 50 mM this compound in DMSO.

2. Oxidation of Glycoproteins:

  • For cell lysates, start with 1 mg of total protein in Oxidation Buffer.

  • Add freshly prepared Sodium Periodate solution to a final concentration of 10 mM.[6]

  • Incubate for 1 hour at room temperature in the dark.[6]

  • Quench the reaction by adding the Quenching Solution.

3. Labeling with Hydrazide Reagent:

  • Desalt the oxidized protein sample into the Labeling Buffer using a desalting column to remove residual periodate and quenching agent.

  • Add the Hydrazide Reagent Stock to the protein solution to a final concentration of 2-5 mM.

  • Incubate for 2 hours at room temperature with gentle shaking.[2]

4. Sample Preparation for Mass Spectrometry:

  • The labeled protein mixture can be further enriched using solid-phase capture. This involves using hydrazide-functionalized agarose beads to covalently capture the oxidized glycoproteins.[6][7]

  • Alternatively, the labeled proteins can be precipitated (e.g., with acetone) to remove excess reagent.

  • Resuspend the labeled proteins in a denaturing buffer (e.g., 8 M urea).

  • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

  • Perform in-solution or on-bead tryptic digestion.

  • Desalt the resulting peptides using a C18 solid-phase extraction column prior to LC-MS/MS analysis.

ParameterRecommended ConditionRationale
Oxidation pH 5.5Optimal for periodate stability and activity.
Labeling pH 5.5Catalyzes the formation of the hydrazone bond.[5]
Hydrazide Concentration 2-5 mMEnsures efficient labeling without excessive background.
Temperature Room TemperatureSufficient for both oxidation and labeling reactions.

Application 2: Analysis of Protein Carbonylation due to Oxidative Stress

Protein carbonylation is an irreversible oxidative modification that is a key indicator of oxidative stress and is associated with aging and various diseases.[8] The carbonyl groups can be introduced on several amino acid side chains, such as proline, arginine, lysine, and threonine. Hydrazide-based reagents are highly effective tools for detecting and quantifying these modifications.[8][9]

Workflow for Carbonylated Protein Analysis

Start Control vs. Stressed Protein Lysates Labeling Labeling with Hydrazide Reagent Start->Labeling Cleanup Removal of Excess Reagent Labeling->Cleanup Digestion Tryptic Digestion Cleanup->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis Quant Quantification of Carbonylated Peptides Analysis->Quant

Caption: Workflow for identifying and quantifying carbonylated proteins.

Detailed Protocol: Labeling of Carbonylated Proteins

This protocol is based on established methods for the detection of protein carbonyls.[8][10]

1. Reagent Preparation:

  • Labeling Buffer: 100 mM MES, pH 5.5-6.0.

  • Hydrazide Reagent Stock: 50 mM this compound in DMSO.

  • Stop Solution: 1 M Tris-HCl, pH 8.0.

2. Labeling Reaction:

  • Start with equal amounts of protein (e.g., 100 µg) from control and oxidatively stressed samples.

  • Dilute the protein samples in the Labeling Buffer.

  • Add the Hydrazide Reagent Stock to a final concentration of 5 mM.

  • Incubate for 2-4 hours at room temperature.

  • The reaction can be stabilized by adding a reducing agent like sodium cyanoborohydride, though this is often omitted in MS-based workflows.[8]

3. Sample Preparation for Mass Spectrometry:

  • Remove excess, unreacted hydrazide reagent by acetone precipitation or by using a desalting column.

  • Resuspend the protein pellet in a denaturing buffer compatible with trypsin digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0).

  • Proceed with reduction, alkylation, and tryptic digestion as described in the glycoprotein protocol.

  • Desalt the peptides before LC-MS/MS analysis.

Data Analysis Considerations

When analyzing the MS data, it is crucial to account for the mass modification introduced by the hydrazide reagent. The search parameters in your proteomics software (e.g., MaxQuant, Proteome Discoverer) must be configured to include a variable modification on potential carbonylation sites (Pro, Arg, Lys, Thr).

ParameterRecommended ConditionRationale
Labeling pH 5.5 - 6.0Optimal for hydrazone formation.
Hydrazide Concentration 5 mMHigher concentration may be needed for low-abundance carbonyls.
Reaction Time 2-4 hoursAllows for sufficient reaction completion.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient oxidation (for glycoproteins).Ensure the sodium periodate solution is freshly prepared. Optimize periodate concentration.
Suboptimal pH for labeling.Verify that the pH of the labeling buffer is between 5.0 and 6.0.
High Background Incomplete removal of excess reagent.Repeat the protein precipitation or desalting step.
Protein Precipitation High concentration of hydrophobic reagent.Reduce the molar excess of the hydrazide reagent. Ensure adequate solubilizing agents in the buffer.

Conclusion

This compound is a promising chemical tool for the targeted analysis of carbonyl-containing proteins. Its specific reactivity with aldehydes and ketones, combined with a unique mass signature, makes it suitable for detailed investigations of the glycoproteome and the landscape of oxidative protein damage. The protocols outlined in this guide, based on well-established hydrazide chemistry principles, provide a robust framework for researchers to employ this reagent in their proteomics workflows.

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Integration of Fluorine in Next-Generation Anticancer Agents

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven and powerful strategy for enhancing the therapeutic potential of drug candidates.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoroethoxy (-OCH₂CF₃) group, in particular, has garnered significant attention for its ability to improve membrane permeability and bioavailability, making it a valuable moiety in the design of novel therapeutics.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of promising anticancer agents derived from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This starting material serves as a versatile platform for the development of a library of bioactive compounds, leveraging the advantageous properties of the bis-trifluoroethoxy substitution pattern. We will delve into the detailed, step-by-step protocols for the synthesis of key intermediates and final compounds, elucidate the rationale behind the experimental choices, and discuss the evaluation of their anticancer activities. The methodologies described herein are designed to be self-validating, providing a robust foundation for the exploration of this promising class of compounds in anticancer drug discovery.

The Core Scaffold: this compound

The journey to novel anticancer agents begins with the synthesis of the pivotal building block, this compound. The presence of two trifluoroethoxy groups on the phenyl ring is anticipated to enhance the metabolic stability of the resulting derivatives by blocking potential sites of oxidation by cytochrome P450 enzymes.[3] Furthermore, these lipophilic groups can improve the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[2]

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that begins with the commercially available 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. This is first converted to its methyl ester, which then readily reacts with hydrazine hydrate to yield the desired benzoic acid hydrazide. This hydrazide is a key intermediate that can be further derivatized, most commonly through condensation with various aldehydes to form a diverse library of hydrazones. These hydrazones can then be subjected to cyclization reactions to generate further structural diversity, such as the formation of 1,3-thiazolidin-4-ones.

Synthesis_Workflow A 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid B Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate A->B Esterification (MeOH, SOCl₂) C This compound B->C Hydrazinolysis (Hydrazine Hydrate) D N'-(Arylmethylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (Hydrazones) C->D Condensation (Aryl Aldehydes, EtOH) E 1,3-Thiazolidin-4-one Derivatives D->E Cyclization (Thioglycolic Acid, 1,4-Dioxane)

Caption: General synthetic workflow for the preparation of anticancer agents.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of the key intermediates and a representative final product.

Protocol 1: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3)

This protocol details the conversion of the starting benzoic acid to the crucial hydrazide intermediate. The initial esterification is a standard procedure to activate the carboxylic acid for subsequent nucleophilic attack by hydrazine.

Step 1: Esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1)

  • Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reaction with hydrazine. Thionyl chloride is a common and effective reagent for this transformation, proceeding through an acyl chloride intermediate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in methanol (3 mL per gram of acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride (2.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure to obtain the crude methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (2). This crude product is often of sufficient purity for the next step.

Step 2: Hydrazinolysis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (2)

  • Rationale: The methyl ester readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the stable hydrazide. Ethanol is a suitable solvent for this reaction.

  • Procedure:

    • To the crude methyl ester (2) from the previous step, add ethanol (5 mL per gram of starting acid) and hydrazine hydrate (80%, 3.0 eq).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3) as a white solid.

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
3 C₁₁H₁₀F₆N₂O₃332.20~85-90145-147

Characterization Data for Compound 3:

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.45 (s, 1H, -NH), 7.30 (d, J = 3.2 Hz, 1H, Ar-H), 7.18 (dd, J = 8.8, 3.2 Hz, 1H, Ar-H), 7.08 (d, J = 8.8 Hz, 1H, Ar-H), 4.75 (q, J = 8.8 Hz, 2H, -OCH₂), 4.68 (q, J = 8.8 Hz, 2H, -OCH₂), 4.40 (s, 2H, -NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 164.5, 151.2, 147.8, 123.8 (q, J = 277 Hz, CF₃), 123.7 (q, J = 277 Hz, CF₃), 120.5, 118.2, 117.5, 67.2 (q, J = 34 Hz, OCH₂), 66.8 (q, J = 34 Hz, OCH₂).

  • FT-IR (KBr, cm⁻¹): 3300, 3210 (N-H), 1640 (C=O), 1280, 1160 (C-F).

  • HRMS (ESI): m/z calculated for C₁₁H₁₁F₆N₂O₃ [M+H]⁺, found.

Protocol 2: Synthesis of N'-(Arylmethylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazides (Hydrazones, 4a-k)

This protocol describes the condensation reaction between the synthesized hydrazide and various aromatic aldehydes to generate a library of hydrazone derivatives. This reaction is typically straightforward and proceeds under mild conditions.

  • Rationale: The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the hydrazone. A catalytic amount of acid can accelerate this reaction.[4]

  • Procedure:

    • In a round-bottom flask, dissolve 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3) (1.0 eq) in ethanol (10 mL per gram of hydrazide).

    • Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol and dry to obtain the desired hydrazone derivative (4a-k).

Hydrazone_Formation cluster_0 Mechanism of Hydrazone Formation Hydrazide R-CO-NH-NH₂ Intermediate Tetrahedral Intermediate Hydrazide->Intermediate + R'-CHO Aldehyde R'-CHO Aldehyde->Intermediate Hydrazone R-CO-NH-N=CH-R' Intermediate->Hydrazone - H₂O

Caption: Simplified mechanism of hydrazone formation.

Anticancer Activity and Mechanism of Action

Hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[5][6] Their mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis.[7][8]

In Vitro Cytotoxicity

The synthesized hydrazone derivatives of this compound have been evaluated for their anticancer activity against various human cancer cell lines. For instance, certain derivatives have shown promising activity against glioblastoma cells.[9][10]

CompoundSubstituent (R')Cancer Cell LineIC₅₀ (µM)
4a 4-ChlorophenylLN229 (Glioblastoma)6.43[9][10]
4b 4-FluorophenylLN229 (Glioblastoma)9.48[9][10]
4c 4-NitrophenylLN229 (Glioblastoma)12.16[9][10]
Doxorubicin (Control)MCF-7 (Breast)0.83[5]
Doxorubicin (Control)PC-3 (Prostate)0.75[5]

Note: The IC₅₀ values are presented as examples from the literature and may vary based on experimental conditions.

Plausible Mechanisms of Action

The anticancer effects of these hydrazone derivatives are likely attributable to several mechanisms:

  • Induction of Apoptosis: Many hydrazone-containing compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7]

  • Enzyme Inhibition: The hydrazone scaffold can act as a pharmacophore that interacts with the active sites of various enzymes crucial for cancer cell survival and proliferation, such as kinases (e.g., AURKA, VEGFR-2) and cyclooxygenases (COX).[9][10][11]

  • Generation of Reactive Oxygen Species (ROS): Some hydrazones can induce oxidative stress in cancer cells by promoting the generation of ROS, leading to cellular damage and apoptosis.[7]

  • Chelation of Metal Ions: The hydrazone moiety can chelate essential metal ions, thereby disrupting the function of metalloenzymes that are vital for cancer cell growth.[8]

The presence of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety likely plays a significant role in the observed anticancer activity. The electron-withdrawing nature of the trifluoroethoxy groups can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.[12] Moreover, as previously mentioned, these groups can improve the drug-like properties of the compounds, such as metabolic stability and cell permeability.[2][3]

Conclusion and Future Directions

The synthetic protocols and biological insights provided in this application note underscore the potential of this compound as a versatile starting material for the development of novel anticancer agents. The straightforward and efficient synthesis of a diverse library of hydrazone derivatives, coupled with their promising in vitro cytotoxic activities, makes this an attractive area for further investigation.

Future research should focus on expanding the library of derivatives with a wider range of substituents to establish a comprehensive structure-activity relationship (SAR). In-depth mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. Furthermore, in vivo studies in relevant animal models are essential to evaluate the therapeutic efficacy and pharmacokinetic profiles of the most potent derivatives, with the ultimate goal of translating these promising findings into clinically viable anticancer drugs.

References

Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide, a key intermediate in the development of pharmacologically active molecules, notably as a precursor to the antiarrhythmic drug, Flecainide.[1][2][3] The protocol herein details a reliable two-step synthetic pathway commencing with the esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, followed by hydrazinolysis with hydrazine hydrate. This document is intended for researchers and professionals in drug discovery and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and critical safety considerations.

Introduction

Benzohydrazide derivatives are a prominent class of compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The trifluoroethoxy substituents on the aromatic ring of the title compound can significantly enhance metabolic stability and pharmacokinetic properties of derivative drug candidates. 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide serves as a crucial building block for the synthesis of more complex molecules, such as 1,3-thiazolidin-4-one derivatives, which have been investigated as potential anti-glioma agents.[4][5]

This guide provides a validated protocol for the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide, ensuring high purity and yield. The described methodology is robust and scalable, catering to the needs of both academic research laboratories and industrial drug development settings.

Reaction Scheme

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide is accomplished in two primary steps:

Step 1: Esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine hydrate.

Step 2: Hydrazinolysis of Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate The methyl ester is then reacted with hydrazine hydrate to yield the desired benzohydrazide.

Detailed Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid≥98% Purity
Methanol (MeOH)Anhydrous, ACS Grade
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution
Magnesium Sulfate (MgSO₄)Anhydrous
Hydrazine Hydrate (N₂H₄·H₂O)80% Solution in Water
Ethanol (EtOH)Absolute
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass Spectrometer
Step 1: Synthesis of Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid in 100 mL of anhydrous methanol.

  • Acid Catalysis: Carefully add 1 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Remove the methanol using a rotary evaporator. To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester as an oil or low-melting solid. The product is often of sufficient purity for the next step.

Step 2: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide
  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the crude Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate from the previous step in 50 mL of ethanol.

  • Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (approximately 5 molar equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The formation of the product can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture in an ice bath. The product, 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration using a Buchner funnel. Wash the precipitate with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Visualization of the Workflow

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis start_acid 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid reagents1 MeOH, H₂SO₄ (cat.) reflux1 Reflux (4-6h) start_acid->reflux1 reagents1->reflux1 Reaction workup1 Work-up & Extraction reflux1->workup1 Cooling & Neutralization product_ester Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate workup1->product_ester Isolation reagents2 Hydrazine Hydrate, EtOH reflux2 Reflux (8-12h) product_ester->reflux2 reagents2->reflux2 Reaction isolation2 Precipitation & Filtration reflux2->isolation2 Cooling final_product 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide isolation2->final_product Purification

Caption: Synthetic workflow for 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide.

Mechanistic Rationale

The synthesis proceeds through two classical organic reactions. The first step is a Fischer esterification, where the carboxylic acid is protonated by sulfuric acid, increasing the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon, followed by proton transfer and elimination of a water molecule to form the methyl ester.

The second step is a nucleophilic acyl substitution. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methanol as a leaving group, resulting in the formation of the stable hydrazide product.

Characterization Data

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR Characteristic peaks for aromatic protons, the -OCH₂CF₃ groups, and the -NH and -NH₂ protons of the hydrazide moiety.
¹³C NMR Signals corresponding to the aromatic carbons, the trifluoroethoxymethyl carbons, and the carbonyl carbon of the hydrazide.
FT-IR (cm⁻¹) Absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C-F stretching.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the product.[4]

Safety and Handling

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid:

  • May cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Hydrazine Hydrate:

  • Highly Toxic and Corrosive: Hydrazine hydrate is acutely toxic if inhaled, swallowed, or in contact with skin.[6] It can cause severe skin burns and eye damage.

  • Carcinogen: It is a suspected human carcinogen.

  • Flammable: It is a combustible liquid.

  • Handling: All manipulations involving hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[6] Appropriate PPE, including chemical-resistant gloves (chloroprene or nitrile), a flame-resistant lab coat, and chemical splash goggles, is mandatory. An emergency shower and eyewash station should be readily accessible.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations. Hydrazine-containing waste must be collected in a designated, properly labeled waste container.

Conclusion

The protocol outlined in this application note provides a clear and effective method for the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for applications in pharmaceutical and materials science research. The two-step approach ensures a high-purity product, essential for the subsequent development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This guide is designed for researchers, chemists, and drug development professionals who utilize this key intermediate and seek to optimize reaction yields and purity. As a critical building block in the synthesis of pharmaceuticals like Flecainide, achieving a high-yield, reproducible synthesis is paramount[1][2]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights.

Section 1: Synthesis Overview and Key Challenges

The most common and reliable method for preparing this compound involves a two-step process starting from the corresponding benzoic acid.

  • Esterification: The parent 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is first converted to a more reactive ester, typically a methyl or ethyl ester. This step is crucial as direct conversion of a carboxylic acid to a hydrazide often requires harsh conditions or coupling agents that can be expensive and generate waste[3].

  • Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate to yield the final hydrazide product[4][5][6]. While seemingly straightforward, this step is where most yield and purity issues arise.

The overall workflow can be visualized as follows:

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid ester Methyl/Ethyl Ester Intermediate start->ester + MeOH or EtOH + Acid Catalyst (e.g., H₂SO₄) hydrazide Target Product: This compound ester->hydrazide + Hydrazine Hydrate (N₂H₄·H₂O) + Reflux in Ethanol

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrazinolysis step in a question-and-answer format.

Topic: Low or No Product Yield

Q1: My reaction has run for the prescribed time, but my yield is extremely low. What are the most likely causes?

A1: Low yield is the most common complaint and typically points to one of four primary factors: suboptimal reaction conditions, poor reagent quality, or incomplete reaction.

  • Reagent Stoichiometry: The molar ratio of the ester to hydrazine hydrate is critical. While a 1:1 ratio is theoretical, it rarely leads to complete conversion. A slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) is recommended to drive the reaction equilibrium toward the product[7]. However, a very large excess can make purification difficult.

  • Reaction Temperature & Time: Hydrazinolysis of sterically hindered or electron-rich esters can be sluggish. Most protocols recommend refluxing in a suitable solvent like ethanol or methanol for several hours[6][8][9]. If your yield is low, the reaction may simply be incomplete. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time, rather than relying on a fixed duration[10].

  • Reagent Quality: The purity of your starting ester is paramount. Any unreacted benzoic acid from the previous step will not convert to the hydrazide under these conditions and will complicate purification. Furthermore, the concentration of hydrazine hydrate can decrease over time through absorption of atmospheric CO₂ and water. Use a fresh, properly stored bottle of hydrazine hydrate for best results.

  • Moisture: Although hydrazine hydrate is used as an aqueous solution, the reaction solvent itself should be anhydrous. The presence of excess water can potentially lead to hydrolysis of the starting ester back to the carboxylic acid, reducing the amount of substrate available for hydrazinolysis[10].

Q2: I've confirmed my reagents are pure and conditions are correct, but the reaction is still sluggish. What else can I do?

A2: If the standard ethyl or methyl ester is unreactive, you can increase the reactivity of the acylating agent. This involves converting the parent benzoic acid into a more reactive intermediate before introducing hydrazine.

  • Activate the Carboxylic Acid: Instead of an ester, convert the 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid into an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and will react rapidly and often violently with hydrazine hydrate, even at low temperatures[3]. This method requires careful handling due to the corrosive nature of the reagents and the vigor of the reaction.

  • Use a Coupling Agent: Methods using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) can directly couple the carboxylic acid with hydrazine, avoiding the esterification step altogether[3].

Topic: Product Purity & Side Reactions

Q3: My crude product shows two major spots on TLC, one of which is my starting ester. How do I drive the reaction to completion?

A3: The presence of significant starting material indicates an incomplete reaction. Before attempting a difficult purification, it's better to optimize the reaction itself.

  • Increase Reaction Time: Continue to reflux the reaction mixture, taking aliquots every 2-4 hours to monitor the disappearance of the starting ester spot by TLC.

  • Add More Hydrazine: If the reaction has stalled, a small additional charge of hydrazine hydrate (0.2-0.3 equivalents) can sometimes restart the conversion.

  • Change Solvent: If refluxing in ethanol isn't sufficient, switching to a higher-boiling solvent like n-propanol could increase the reaction rate, but monitor for potential product degradation.

Q4: My mass spectrometry data shows a peak at a higher mass than my expected product, corresponding to a dimer. What is this impurity and how can I prevent it?

A4: This is a classic side reaction in hydrazide synthesis. The impurity is almost certainly the 1,2-diacylhydrazine , formed when two molecules of your ester react with one molecule of hydrazine[11].

The desired product forms when hydrazine acts as a mono-nucleophile. The diacyl impurity forms when the initially formed hydrazide attacks a second molecule of the ester. This is most prevalent when the concentration of the ester is high relative to the hydrazine.

To prevent this:

  • Control Stoichiometry: Ensure you are using at least a slight excess of hydrazine hydrate (1.2-1.5 eq)[7].

  • Slow Addition: For highly reactive esters (or acyl chlorides), adding the ester slowly to a solution of hydrazine hydrate (inverse addition) can maintain a low concentration of the electrophile and favor the formation of the mono-acylated product.

Ester Ester (R-COOR') center1 Ester->center1 center2 Ester->center2 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->center1 Product Desired Product (R-CONHNH₂) Product->center2 + another Ester molecule SideProduct Side Product (R-CONHNH-COR) center1->Product Desired Pathway (1:1 Reaction) center2->SideProduct Side Reaction Pathway

Caption: Competing reaction pathways in hydrazide synthesis.

Topic: Product Isolation & Purification

Q5: After cooling my reaction, the product separated as a sticky oil instead of a crystalline solid. How can I isolate my product?

A5: "Oiling out" is a common problem in crystallization and indicates that the product's melting point is lower than the temperature of the solution or that it is highly soluble[11].

  • Trituration: Try adding a non-polar solvent in which your product is insoluble, such as n-hexane or diethyl ether, to the oil and stirring vigorously[12][13]. This can often induce precipitation of a solid.

  • Solvent Exchange: Remove the reaction solvent under reduced pressure and redissolve the crude oil in a minimal amount of a different solvent, like dichloromethane. Then, slowly add a non-polar anti-solvent (like hexane) until the solution becomes cloudy, and allow it to stand.

  • Induce Crystallization: If you have a pure sample, add a "seed" crystal to the oil or super-saturated solution. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth[11].

Q6: What is the best method for purifying the final hydrazide?

A6: For most aryl hydrazides, recrystallization is the most effective and scalable purification technique[11][12].

  • Solvent Choice: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for hydrazides are alcohols (ethanol, methanol) or alcohol/water mixtures[1][14].

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is a viable alternative[12].

Section 3: Optimized Experimental Protocol

This protocol is a generalized starting point. The optimal reaction time should be determined by TLC monitoring.

Step 1: Esterification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

  • To a solution of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the consumption of the starting acid by TLC.

  • After completion, cool the reaction to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester, which can often be used in the next step without further purification.

Step 2: Hydrazinolysis to form the Hydrazide[4][8][9]

  • Dissolve the crude ethyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in absolute ethanol (approx. 0.3 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (64-80% solution, 1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ester spot has been consumed (typically 4-12 hours).

  • Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to promote precipitation.

  • If precipitation does not occur, slowly add cold deionized water as an anti-solvent until the solution becomes persistently cloudy.

  • Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold water followed by cold n-hexane to remove non-polar impurities.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound as a white solid.

Section 4: Troubleshooting Summary Table

Symptom / Issue Potential Cause Recommended Action & Rationale
Low Yield Incomplete reactionAction: Increase reflux time and monitor by TLC. Rationale: Ensures the reaction has proceeded to completion before work-up[10].
Poor reagent stoichiometryAction: Use a 1.2-1.5 molar excess of hydrazine hydrate. Rationale: Shifts the reaction equilibrium towards the product side[7].
Poor reagent qualityAction: Use a fresh bottle of hydrazine hydrate and ensure the starting ester is pure. Rationale: Prevents side reactions and ensures reactive species are present in the correct concentration.
Diacylhydrazine Impurity Incorrect stoichiometry / high ester concentrationAction: Add the ester solution slowly to the hydrazine solution (inverse addition). Rationale: Keeps the instantaneous concentration of the electrophile low, favoring mono-substitution[15].
Product "Oils Out" High solubility or low melting pointAction: Triturate the oil with a non-polar solvent like n-hexane or attempt recrystallization from a different solvent system. Rationale: Induces nucleation and solidification by changing the solvation environment[11][13].
Difficult Purification Unreacted starting materialAction: Re-subject the crude material to the reaction conditions or purify using column chromatography. Rationale: Drives the reaction to completion or separates compounds based on polarity differences[12].

References

Technical Support Center: Purification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide practical, field-tested solutions to ensure the successful purification of these highly fluorinated compounds.

The unique physicochemical properties imparted by the trifluoroethoxy groups necessitate specific considerations during purification. This resource synthesizes established protocols with expert insights to help you navigate these complexities.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound derivatives.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds, but it can present challenges.[1]

Q1: My this compound derivative "oils out" instead of crystallizing. What should I do?

A1: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.[2]

  • Causality: The highly fluorinated nature of your compound can lead to a lower melting point and unique solubility characteristics.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Then, add more of the same solvent to decrease the concentration.

    • Solvent System Modification: Consider a solvent mixture. For 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, an ethanol/water mixture has been used effectively.[3] You can start by dissolving your compound in a minimal amount of a good solvent (like ethanol) at an elevated temperature and then slowly add a poor solvent (like water) until turbidity persists.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath to maximize crystal formation.[4]

Q2: No crystals are forming even after the solution has cooled. How can I induce crystallization?

A2: A lack of crystal formation suggests that the solution is not supersaturated.

  • Causality: The solubility of your compound in the chosen solvent might be higher than anticipated, or the concentration may be too low.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[5]

      • Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the solution to initiate crystallization.[4]

    • Increase Concentration: If induction techniques fail, it may be necessary to gently heat the solution and evaporate some of the solvent to increase the concentration. Be cautious not to overheat, which could lead to decomposition.

Column Chromatography Issues

Column chromatography is a versatile method for purifying hydrazide derivatives, but the unique properties of fluorinated compounds can affect separation.[5]

Q3: My compound is streaking on the TLC plate during method development. What does this mean?

A3: Streaking on a Thin Layer Chromatography (TLC) plate can indicate several issues.

  • Causality:

    • Overloading: The sample spot may be too concentrated.[2]

    • Strong Interaction with Stationary Phase: The hydrazide group can interact strongly with the acidic silica gel.

  • Solutions:

    • Dilute the Sample: Prepare a more dilute solution of your compound for spotting on the TLC plate.[2]

    • Modify the Mobile Phase: To reduce the interaction with silica gel, you can add a small amount of a basic modifier, like triethylamine, to your mobile phase. Conversely, if your compound is acidic, a small amount of acetic acid might be beneficial.[2]

Q4: I'm having difficulty separating my desired hydrazide from unreacted starting materials or byproducts.

A4: Achieving good separation requires optimizing the stationary and mobile phases.

  • Causality: The polarity of your compound and the impurities may be too similar for effective separation with a standard silica gel column.

  • Solutions:

    • Solvent System Optimization: Systematically vary the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[5]

    • Alternative Stationary Phases:

      • Alumina: Neutral alumina can be a good alternative to silica gel, especially for compounds that are sensitive to acid.[3]

      • Fluorinated Phases: For highly fluorinated compounds, a fluorinated stationary phase can offer unique selectivity. These phases work by creating "fluorous-fluorous" interactions, which can help to retain fluorinated molecules more strongly.[6]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the purification of this compound derivatives.

Q1: What are some common impurities I should be aware of during the synthesis and purification of these hydrazide derivatives?

A1: Common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding ester or acyl chloride and hydrazine hydrate.[5]

  • Byproducts: These can include symmetrically di-substituted hydrazides.[5]

  • Hydrazones: These can form if there are any carbonyl compounds present.[5]

Q2: How can I effectively remove residual hydrazine hydrate?

A2: Hydrazine hydrate is highly polar and water-soluble.

  • Aqueous Workup: A thorough aqueous wash of your organic layer during the reaction workup can remove a significant amount of hydrazine hydrate.

  • Column Chromatography: Hydrazine hydrate will typically stick to a silica gel column, allowing your less polar product to elute.[7]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for comprehensive purity analysis:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities. The disappearance of signals from starting materials (e.g., the methoxy or ethoxy peak of an ester) is a good indicator of reaction completion.[8]

  • FT-IR Spectroscopy: Can confirm the presence of key functional groups. For a typical benzohydrazide, you should see N-H stretching around 3300 cm⁻¹ and C=O stretching around 1650 cm⁻¹.[8]

  • Mass Spectrometry: Confirms the molecular weight of your desired product.[8]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity.[3]

Experimental Protocols

Protocol 1: Recrystallization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

This protocol is adapted from a known procedure for the purification of the parent benzoic acid.[3]

  • Solvent Selection: An ethanol/water mixture is a suitable solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol that can be adapted for various this compound derivatives.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column of appropriate size.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Purification Method Advantages Disadvantages Best For
Recrystallization High purity for crystalline solids, scalable.Can have lower yields, not suitable for all compounds.Final purification of solid products.
Column Chromatography Versatile, can separate complex mixtures.Can be time-consuming, requires larger solvent volumes.Purification of reaction mixtures, separation of closely related compounds.

Visualizations

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Recrystallization Recrystallization TLC Analysis->Recrystallization Single major spot, crystalline solid Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Multiple spots or non-crystalline Purity Analysis Purity Analysis Recrystallization->Purity Analysis Column Chromatography->Purity Analysis Pure Product Pure Product Purity Analysis->Pure Product

Caption: Decision workflow for purification strategy.

References

common side reactions in the synthesis of thiazolidinones from hydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiazolidinones from hydrazide precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this valuable synthetic transformation. Instead of a rigid protocol, we offer a dynamic resource structured around the real-world problems you may face at the bench.

Introduction: The Synthetic Pathway

The synthesis of 4-thiazolidinones from hydrazides is a robust and widely utilized method in medicinal chemistry.[1][2][3] The process is typically a two-step, one-pot reaction. First, an acid hydrazide is condensed with an aldehyde or ketone to form an N-acylhydrazone (a Schiff base). Second, this intermediate undergoes a cyclocondensation reaction with a mercapto-carboxylic acid, most commonly thioglycolic acid, to yield the desired 2-substituted-3-amino-thiazolidin-4-one ring system.[4][5][6]

While versatile, this reaction is not without its pitfalls. The presence of multiple nucleophilic and electrophilic centers, coupled with the use of dehydrating conditions, can open up competing reaction pathways. This guide will help you identify, troubleshoot, and prevent these common side reactions.

Diagram: General Synthetic Workflow

Caption: General two-step synthesis of 4-thiazolidinones from hydrazides.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, and I've mostly recovered my starting hydrazide. What went wrong?

A1: This issue typically points to a failure in the first step: the formation of the N-acylhydrazone intermediate.

  • Causality: The condensation reaction between the hydrazide and the aldehyde/ketone is a reversible equilibrium reaction. If the water produced is not effectively removed, the equilibrium will not favor the product. Additionally, highly unreactive (sterically hindered or electron-rich) aldehydes or ketones can make this step challenging.

  • Troubleshooting:

    • Confirm Reactant Purity: Ensure your aldehyde is free of the corresponding carboxylic acid, which can form upon air oxidation and will not react.

    • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.[6][7]

    • Water Removal: If running in a solvent like toluene or dioxane, use a Dean-Stark apparatus to azeotropically remove water and drive the reaction forward.[6] For solvent-free or alcohol-based reactions, adding a dehydrating agent like molecular sieves can be effective.[3][8]

Q2: I've isolated a product, but it's not my thiazolidinone. It seems to be the N-acylhydrazone intermediate. How do I complete the reaction?

A2: This indicates that the second step, the cyclocondensation with thioglycolic acid, has failed or is incomplete.

  • Causality: The cyclization requires the nucleophilic attack of the thiol sulfur onto the imine carbon of the hydrazone, followed by intramolecular condensation.[9] This step can be slow if the reaction temperature is too low or if the reactants are not sufficiently activated.

  • Troubleshooting Protocol:

    • Re-subject the Intermediate: Dissolve your isolated hydrazone in a suitable solvent (e.g., DMF, dioxane, or toluene).[5][6]

    • Add Reagents: Add a slight excess (1.1-1.2 equivalents) of thioglycolic acid.

    • Increase Temperature: Reflux the mixture. The higher temperature is usually necessary to overcome the activation energy for the cyclization step.[6]

    • Monitor: Track the reaction's progress using Thin Layer Chromatography (TLC) until the hydrazone spot is consumed.

In-Depth Troubleshooting Guide: Major Side Reactions

Issue 1: Formation of 1,3,4-Oxadiazoles

Q: My mass spectrometry results show a peak corresponding to the loss of my hydrazide's elements of H₂S and H₂O, not just H₂O. My NMR is also missing the characteristic thiazolidinone signals. What is this byproduct?

A: You have likely formed a 2,5-disubstituted-1,3,4-oxadiazole. This is arguably the most common and challenging side reaction in this synthesis.

  • Expert Analysis & Mechanism: Hydrazides can undergo intramolecular cyclodehydration to form a stable, aromatic 1,3,4-oxadiazole ring.[10][11] This pathway becomes highly competitive with the desired thiazolidinone synthesis, especially under harsh dehydrating conditions or in the presence of certain Lewis acids. The N-acylhydrazone intermediate can tautomerize to an enol-like form, which then cyclizes, eliminating water to form the oxadiazole.

Diagram: Competing Reaction Pathways

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Hydrazone R-CO-NH-N=CH-R' (N-Acylhydrazone) Thio + HS-CH₂-COOH Hydrazone->Thio Dehydrate Harsh Dehydrating Agent (e.g., POCl₃, excess acid, high heat) Hydrazone->Dehydrate Thiazolidinone Target Thiazolidinone Thio->Thiazolidinone Cyclocondensation (Favored by moderate heat, controlled pH) Oxadiazole 1,3,4-Oxadiazole Side Product Dehydrate->Oxadiazole Intramolecular Cyclodehydration

Caption: Competition between thiazolidinone and 1,3,4-oxadiazole formation.

  • How to Identify the Problem:

Analytical DataExpected for ThiazolidinoneObserved for 1,3,4-Oxadiazole
¹H NMR Singlet for S-CH₂ protons (~3.9-4.2 ppm).[12]Absence of the S-CH₂ singlet. Aromatic proton signals may be shifted.
¹³C NMR Signal for S-CH₂ carbon (~35 ppm).Absence of the S-CH₂ signal.
FT-IR C=O stretch (amide) ~1650-1680 cm⁻¹.C=N stretch ~1610-1640 cm⁻¹, C-O-C stretch ~1050-1070 cm⁻¹.[11]
Mass Spec [M+H]⁺ corresponding to the full thiazolidinone structure.[M+H]⁺ corresponding to the hydrazone intermediate minus one molecule of H₂O.
  • Prevention Protocol:

    • Avoid Harsh Dehydrating Agents: Do not use strong dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid, as these are known to promote 1,3,4-oxadiazole synthesis.[11]

    • Control Temperature: Avoid excessive heating. While reflux is often necessary for cyclization, prolonged exposure to very high temperatures can favor the thermodynamically stable aromatic oxadiazole.

    • Solvent Choice: Using a solvent like DMF or performing the reaction under greener conditions (e.g., sonication in water) can sometimes favor the desired product by altering reaction kinetics.[3][5]

    • Order of Addition: Ensure the N-acylhydrazone is formed first before adding thioglycolic acid. Adding all three components at once under harsh conditions can increase the likelihood of side reactions.

Issue 2: Formation of Bis-Thiazolidinones

Q: I'm getting a product with a mass that is roughly double what I expect, and the NMR is complex. I used a diamine-derived starting material. What happened?

A: You have likely synthesized a bis-thiazolidinone, where two thiazolidinone rings are linked together.

  • Expert Analysis & Mechanism: This occurs when the starting material contains two reactive sites. For example, if you start with a dihydrazide (e.g., adipic dihydrazide) or if you use a dialdehyde (e.g., terephthalaldehyde) with a monohydrazide, the reaction can proceed at both ends of the molecule to form a symmetrical bis-heterocycle.[9] While sometimes the desired product, it is a common side reaction if mono-substitution is intended but reaction stoichiometry is not carefully controlled.

  • Prevention Protocol:

    • Control Stoichiometry: If you are trying to synthesize a mono-thiazolidinone from a difunctional starting material, you must use a large excess of the difunctional reagent. For example, to react only one aldehyde group of terephthalaldehyde, use at least 10 equivalents of the hydrazide to statistically favor the mono-adduct.

    • Protecting Groups: For more controlled syntheses, use a protecting group strategy. Protect one of the reactive functional groups on your starting material, perform the thiazolidinone synthesis on the unprotected site, and then deprotect the second group.

    • Purification: If a mixture of mono- and bis-adducts is formed, they can often be separated by column chromatography due to their significant difference in polarity and molecular weight.

References

Technical Support Center: Optimizing 1,3,4-Oxadiazole Synthesis from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific transformation. The presence of two strongly electron-withdrawing trifluoroethoxy groups on the benzoic acid hydrazide precursor introduces unique challenges and opportunities in the cyclization to the desired 1,3,4-oxadiazole core. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the 2,5-bis(2,2,2-trifluoroethoxy) substituents on the 1,3,4-oxadiazole synthesis?

The two trifluoroethoxy groups are potent electron-withdrawing groups (EWGs). This electronic property is expected to have a dual effect on the reaction. Firstly, it will increase the electrophilicity of the carbonyl carbon in the benzoic acid hydrazide, making it more susceptible to nucleophilic attack during the cyclization process. This can lead to higher reaction rates and potentially higher yields.[1] Secondly, the strong inductive effect of the fluorine atoms may reduce the nucleophilicity of the hydrazide nitrogen atoms, which could impede the initial cyclization step if not properly managed.[2]

Q2: Which cyclization/dehydrating agent is recommended for this specific substrate?

For substrates with strong EWGs, a powerful dehydrating agent is often necessary to drive the reaction to completion. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for the synthesis of 1,3,4-oxadiazoles from hydrazides and is a good starting point for this substrate.[3][4][5] Other potential reagents include thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA). The choice of reagent will depend on the specific acylating partner and the desired reaction conditions.

Q3: What are the most common side reactions to anticipate with this substrate?

Given the electron-deficient nature of the aromatic ring, side reactions might include incomplete cyclization, leading to the isolation of the starting hydrazide or a diacylhydrazine intermediate. Under harsh conditions, degradation of the starting material or the product could occur. If using sulfur-containing reagents, the formation of 1,3,4-thiadiazole as a byproduct is a possibility.[6]

Q4: How can I monitor the progress of the reaction effectively?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting hydrazide, any intermediate, and the final 1,3,4-oxadiazole product. The product, being more conjugated and less polar than the starting hydrazide, should have a higher Rf value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently powerful dehydrating agent: The electron-withdrawing groups may necessitate a stronger reagent. 2. Low reaction temperature: The activation energy for the cyclization may not be reached. 3. Reduced nucleophilicity of the hydrazide: The EWGs decrease the nucleophilicity of the hydrazide nitrogens. 4. Steric hindrance: The ortho-trifluoroethoxy group might sterically hinder the approach of the reacting partner.1. Switch to a more potent dehydrating agent: If using a mild reagent, consider switching to POCl₃, SOCl₂, or PPA. 2. Increase the reaction temperature: Gradually increase the temperature while monitoring for decomposition. Refluxing in a suitable solvent is often effective. 3. Use a catalyst: The addition of a catalytic amount of a Lewis acid might enhance the reaction. 4. Increase reaction time: Allow the reaction to proceed for a longer duration.
Formation of Multiple Products/Byproducts 1. Decomposition of starting material or product: Harsh reaction conditions (high temperature, strong acid) can lead to degradation. 2. Side reactions with the solvent: The dehydrating agent might react with the solvent. 3. Formation of diacylhydrazine intermediate: Incomplete cyclization can result in the formation of this intermediate.1. Optimize reaction temperature and time: Start with milder conditions and gradually increase the temperature. Monitor the reaction closely by TLC. 2. Choose an inert solvent: Use a non-reactive solvent like toluene or dioxane if solvent participation is suspected. 3. Ensure anhydrous conditions: Moisture can quench the dehydrating agent and lead to side reactions. 4. Purify the intermediate: If the diacylhydrazine is formed, it can be isolated and then subjected to cyclization under different conditions.
Difficulty in Product Purification 1. Co-elution with starting material or byproducts: The polarity of the product might be similar to impurities. 2. Product instability: The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.1. Optimize chromatographic conditions: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase if necessary. 2. Recrystallization: This is often an effective method for purifying solid products. 3. Neutral workup: Ensure the workup procedure is neutral to avoid product degradation. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.

Experimental Protocols

Protocol 1: General Procedure for 1,3,4-Oxadiazole Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol outlines a general method for the cyclization of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide with a carboxylic acid.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (5-10 equivalents) to the mixture at 0 °C. The reaction can be run neat in POCl₃ or with an inert solvent like toluene.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol_1 cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Hydrazide + Carboxylic Acid add_reagent Add POCl₃ (0 °C) reactants->add_reagent 1. Add Reagents reflux Reflux (80-110 °C, 4-12h) add_reagent->reflux 2. Heat quench Quench with Ice reflux->quench 3. Cool & Quench neutralize Neutralize (NaHCO₃) quench->neutralize 4. Neutralize extract Extract neutralize->extract 5. Extract purify Purify extract->purify 6. Purify

Caption: Workflow for POCl₃-mediated 1,3,4-oxadiazole synthesis.

Protocol 2: Alternative Cyclization using Thionyl Chloride (SOCl₂)

This protocol provides an alternative for cases where POCl₃ is not effective or leads to undesirable side products.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in a suitable inert solvent (e.g., toluene, dioxane).

  • Addition of SOCl₂: Add thionyl chloride (2-3 equivalents) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure.

  • Purification: Treat the residue with a saturated solution of sodium bicarbonate, and extract the product with an organic solvent. Dry the organic layer and purify as described in Protocol 1.

Mechanistic Insight

The formation of the 1,3,4-oxadiazole ring from a benzoic acid hydrazide and a carboxylic acid in the presence of a dehydrating agent like POCl₃ is believed to proceed through the formation of a diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the aromatic 1,3,4-oxadiazole.

Mechanism Hydrazide Hydrazide Diacylhydrazine Diacylhydrazine Hydrazide->Diacylhydrazine Acylation Cyclized Intermediate Cyclized Intermediate Diacylhydrazine->Cyclized Intermediate Intramolecular Cyclization 1,3,4-Oxadiazole 1,3,4-Oxadiazole Cyclized Intermediate->1,3,4-Oxadiazole Dehydration

References

Technical Support Center: Hydrazone Synthesis with Electron-Deficient Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of reacting electron-deficient aldehydes with hydrazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries we receive regarding hydrazone synthesis with electron-deficient aldehydes.

Q1: My reaction is sluggish or not proceeding to completion, even though electron-deficient aldehydes are supposed to be more reactive. What's the likely cause?

While it's true that electron-withdrawing groups on an aldehyde increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack, the overall reaction rate is pH-dependent.[1][2] The rate-limiting step is typically the acid-catalyzed dehydration of the hemiaminal intermediate.[3] If the medium is not sufficiently acidic, this step will be slow. Conversely, if the medium is too acidic, the hydrazine nucleophile will be protonated and rendered non-nucleophilic, stalling the reaction.[4] Finding the optimal pH is critical.

Q2: I'm seeing a significant amount of an unintended byproduct. How do I identify and prevent it?

The most common byproduct is an azine , formed when the initial hydrazone product reacts with a second molecule of the aldehyde. This is especially prevalent if the hydrazone is more nucleophilic than the starting hydrazine. To minimize azine formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine.

  • Slow Addition: Add the aldehyde slowly to the reaction mixture. This keeps the aldehyde concentration low, favoring the desired 1:1 reaction.[5]

  • High Dilution: Running the reaction at a lower concentration can disfavor the second-order reaction that leads to the azine.[5]

Q3: My purified hydrazone seems to be reverting to the starting materials over time. How can I improve its stability?

Hydrazones are susceptible to hydrolysis, which is the reverse of the formation reaction.[6] This process is often acid-catalyzed.[5]

  • pH Control During Work-up: Ensure that any aqueous washes are neutral or slightly basic to prevent acid-catalyzed hydrolysis.

  • Anhydrous Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) and away from moisture. A desiccator is highly recommended.

  • Structural Effects: Hydrazones from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to electronic conjugation.[5]

Q4: My hydrazone product is an oil or difficult to crystallize. What purification strategies can I use?

Purification can be challenging. Standard silica gel chromatography can sometimes lead to decomposition, especially for hydrazones with an unsubstituted N-H bond, as silica is acidic.[7]

  • Base-Treated Silica: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1%) in your eluent system.[7]

  • Alternative Stationary Phases: Consider using basic alumina or reverse-phase chromatography.[7]

  • Recrystallization: This is often the best method for obtaining highly pure, crystalline material.[7] Experiment with a range of solvent systems.

  • Kugelrohr Distillation: For thermally stable, non-solid hydrazones, Kugelrohr distillation can be a very effective purification method.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Low Yield

If you are experiencing low conversion, a systematic optimization of reaction parameters is necessary. The flowchart below provides a logical workflow for troubleshooting.

G start Low Yield or No Reaction catalyst Step 1: Catalyst Optimization start->catalyst solvent Step 2: Solvent & Water Removal catalyst->solvent No Improvement success Reaction Optimized catalyst->success Yield Improved sub_cat1 A: Add Mild Brønsted Acid (e.g., 2-5 mol% Acetic Acid) catalyst->sub_cat1 sub_cat2 B: Switch to Lewis Acid (e.g., 2-5 mol% CeCl₃·7H₂O) catalyst->sub_cat2 temp Step 3: Temperature Adjustment solvent->temp No Improvement solvent->success Yield Improved sub_solv1 A: Change Solvent Polarity (e.g., EtOH, THF, Toluene) solvent->sub_solv1 sub_solv2 B: Actively Remove Water (Dean-Stark or Molecular Sieves) solvent->sub_solv2 temp->success Yield Improved sub_temp1 A: Increase Temperature (e.g., from RT to 50-80 °C) temp->sub_temp1

References

Technical Support Center: Characterization of Impurities in 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The control and characterization of impurities during its synthesis are critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product.[3][][5] Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation.[5][6]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify, characterize, and control impurities effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and analysis of this compound.

Q1: My final product shows low purity by HPLC with a significant, late-eluting peak. What is this likely impurity?

A: A prominent, late-eluting peak (more non-polar than your product) is very commonly the 1,2-bis(2,5-bis(2,2,2-trifluoroethoxy)benzoyl)hydrazine , also known as a diacylhydrazine or diacylhydrazide.

  • Causality: This impurity forms when two molecules of the starting ester (or activated benzoic acid) react with one molecule of hydrazine. This typically happens if there is a localized excess of the ester relative to the hydrazine during the reaction, or if the overall stoichiometry is not carefully controlled.[7] The resulting molecule is significantly larger and more non-polar, leading to a longer retention time on a reverse-phase HPLC column.

  • Troubleshooting & Validation:

    • Mass Spectrometry: The first step is to analyze the sample by LC-MS.[8][9] The expected mass of the diacylhydrazine impurity (C₂₂H₁₄F₁₂N₂O₆) is approximately 634.3 g/mol . A measured mass corresponding to [M+H]⁺ or [M+Na]⁺ would strongly suggest this structure.

    • Reaction Stoichiometry: To mitigate this, ensure a slight molar excess of hydrazine hydrate is used. A common ratio is 1.2 to 1.5 equivalents of hydrazine hydrate per equivalent of the ester.[10]

    • Controlled Addition: Add the ester slowly and dropwise to the solution of hydrazine hydrate with vigorous stirring.[11] This maintains a constant excess of hydrazine and minimizes the opportunity for the diacyl impurity to form.

Q2: I see a peak in my HPLC chromatogram with a retention time very close to my starting material, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. How do I confirm what it is?

A: This is most likely unreacted starting material or, more commonly, the intermediate ester (e.g., methyl or ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate) if you are following a two-step procedure. The hydrazinolysis reaction may not have gone to completion.[12][13]

  • Causality: Incomplete reaction is the primary cause. This can be due to insufficient reaction time, temperatures that are too low, or deactivation of the hydrazine. The polarity of the intermediate ester is very similar to the final hydrazide product, leading to close elution times.

  • Troubleshooting & Validation:

    • Co-injection: The most straightforward validation is to perform a co-injection. Spike your sample with a small amount of the authentic intermediate ester. If the peak of interest increases in area without a change in shape, its identity is confirmed.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction's progress. Continue heating until the spot/peak corresponding to the starting ester has completely disappeared.[14]

    • Increase Reaction Time/Temperature: If the reaction stalls, consider increasing the reflux time or, cautiously, the reaction temperature. Ensure your solvent choice (typically ethanol or methanol) is appropriate for the required temperature.[14]

    • Purification: If small amounts of unreacted ester persist, they can often be removed during the purification step. The hydrazide product is typically a solid that can be recrystallized from a suitable solvent system like ethanol/water, leaving the more soluble ester in the mother liquor.[12][15]

Q3: My reaction generated a product with the correct mass, but the ¹H and ¹⁹F NMR spectra are complex and show more signals than expected. What's going on?

A: This situation points towards the presence of isomeric impurities . These impurities have the same mass as your target compound but a different chemical structure.

  • Causality: Isomeric impurities often originate from the starting materials. For instance, if the synthesis of the parent 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid began from a di-substituted benzene, trace amounts of other regioisomers (e.g., the 2,4- or 3,5-substituted isomers) could have been carried through the synthetic sequence.

  • Troubleshooting & Validation:

    • Starting Material Analysis: The most critical step is to rigorously analyze your starting 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid using high-resolution HPLC and NMR before starting the hydrazide synthesis. This establishes a baseline for purity.

    • High-Resolution 2D NMR: For structural elucidation of the impurity, isolation via preparative HPLC is necessary.[9] Once isolated, advanced NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the connectivity and spatial arrangement of protons on the aromatic ring, confirming the substitution pattern.

    • Purification of Precursors: If the starting benzoic acid is found to be contaminated with isomers, it must be purified (e.g., by recrystallization or column chromatography) before proceeding.[15]

Frequently Asked Questions (FAQs)

Q: What is the typical synthetic route for this compound and its associated impurities?

A: The most common and efficient laboratory-scale synthesis is a two-step process. The diagram below outlines this workflow and highlights where key impurities can arise.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_impurities Potential Impurities Acid 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid Ester Intermediate Ester Acid->Ester Esterification Reagent1 Methanol or Ethanol + Acid Catalyst (e.g., H₂SO₄) Reagent1->Acid Product Target Hydrazide Ester->Product Impurity1 Unreacted Ester (Incomplete Reaction) Ester->Impurity1 Carryover Impurity2 Diacylhydrazine (Side Reaction) Ester->Impurity2 2:1 Stoichiometry Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) + Reflux Reagent2->Ester Impurity3 Residual Solvents (From Process) Product->Impurity3 Trapped in solid

Caption: Synthetic workflow and common impurity formation pathways.

Q: Which analytical techniques are essential for a comprehensive impurity profile?

A: A multi-technique, or "orthogonal," approach is required by regulatory bodies and is scientifically robust.[16] The combination of methods provides complementary information for detection, identification, and quantification.

Analytical TechniquePrimary PurposeKey Insights Provided
HPLC/UPLC Separation and QuantificationDetects and quantifies known and unknown impurities. Provides purity assessment (e.g., % area).[8]
LC-MS IdentificationProvides the molecular weight of impurities, which is the first step in structural elucidation.[3][9]
NMR Spectroscopy Structure ElucidationUnambiguously determines the chemical structure of isolated impurities. ¹H, ¹³C, and especially ¹⁹F NMR are critical.[6]
GC-MS Residual Solvent AnalysisIdentifies and quantifies volatile organic impurities like methanol, ethanol, or THF from the synthesis.[8]
FTIR Spectroscopy Functional Group AnalysisConfirms the presence or absence of key functional groups (e.g., C=O of ester vs. hydrazide, N-H bonds).

Q: How do I develop a robust HPLC method for separating the hydrazide from its key impurities?

A: A good HPLC method should be able to resolve the main peak from all potential impurities. Below is a step-by-step guide to developing such a method.

G A Step 1: Column & Mobile Phase Selection - Start with C18 column (e.g., 4.6x150mm, 5µm) - Mobile Phase A: 0.1% Formic Acid in Water - Mobile Phase B: Acetonitrile or Methanol B Step 2: Initial Gradient Screening - Run a broad gradient (e.g., 5% to 95% B over 20 min) - Identify elution times for all major components A->B C Step 3: Gradient Optimization - Focus the gradient around the elution time of your product - Adjust slope to maximize resolution between product and nearby impurities (e.g., unreacted ester) B->C D Step 4: Wavelength Selection - Use a Diode Array Detector (DAD) to acquire UV spectra - Select a wavelength with good absorbance for all components (e.g., 254 nm or λmax) C->D E Step 5: Method Validation - Check for specificity, linearity, accuracy, and precision - Ensure the method is robust to small changes in conditions D->E

Caption: Workflow for HPLC method development.

Experimental Protocols

Protocol 1: Isolation of an Unknown Impurity by Preparative HPLC

This protocol is used when an unknown impurity needs to be isolated in sufficient quantity (typically >1 mg) for structural elucidation by NMR.

  • Method Development: Develop an analytical HPLC method that shows good separation (>1.5 resolution) between the impurity peak and all other peaks.

  • Method Scaling: Scale the analytical method to a preparative column. Increase the flow rate and injection volume proportionally to the column diameter and length. The mobile phase composition and gradient shape should remain the same.

  • Sample Preparation: Dissolve a significant quantity of the impure material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the mobile phase to avoid peak distortion.

  • Fraction Collection: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the target impurity peak using a fraction collector triggered by UV signal or time.

  • Purity Check & Pooling: Analyze each collected fraction using the analytical HPLC method. Pool the fractions that show a purity of >95% for the target impurity.

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or lyophilizer to obtain the isolated solid impurity.

  • Characterization: Submit the isolated, dried impurity for analysis by MS, NMR, and FTIR.[9]

References

Technical Support Center: Navigating Scale-Up Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide and its derivatives. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles and engineering considerations crucial for successful scale-up.

Part 1: Synthesis and Scale-Up Overview

The synthesis of the target hydrazide is typically a two-step process starting from a substituted benzoic acid precursor, such as 2,5-dihydroxybenzoic acid. The key transformations are a double Williamson ether synthesis (trifluoroethoxylation) followed by conversion of the resulting carboxylic acid to the corresponding hydrazide. While straightforward on a lab scale, each step presents unique challenges when transitioning to pilot and manufacturing scales.[1][2]

General Synthetic Workflow

The overall process can be visualized as follows:

Synthesis_Workflow A 2,5-Dihydroxybenzoic Acid or other suitable precursor B Step 1: Trifluoroethoxylation (e.g., TFEA, Base, Solvent) A->B Reagents C 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid B->C Isolation D Step 2: Hydrazide Formation C->D F Target Core: This compound C->F Direct Route (e.g., coupling agents) E Intermediate Activation (e.g., Ester or Acid Chloride) D->E Activation Route E->F Hydrazine G Step 3: Derivative Synthesis (Condensation with Aldehydes/Ketones) F->G Carbonyl Compound H Final Hydrazone Derivatives G->H Purification Crystallization_Troubleshooting Problem Inconsistent Crystallization (Poor Purity, Bad Filtration) Cause1 Poor Thermal Control Problem->Cause1 Cause2 Inefficient Mixing Problem->Cause2 Cause3 Solvent System Issues Problem->Cause3 Solution1a Programmed Cooling Ramp: Control crystal growth Cause1->Solution1a Solution1b Seeding Strategy: Induce desired polymorph Cause1->Solution1b Solution2a Optimize Stirrer Design: (e.g., Propeller vs. Anchor) Cause2->Solution2a Solution2b Adjust Stirring Speed: Ensure homogeneity Cause2->Solution2b Solution3a Anti-Solvent Study: Optimize addition rate and temp Cause3->Solution3a Solution3b Solubility Curve Analysis: Define metastable zone Cause3->Solution3b

References

Validation & Comparative

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide vs other benzoic acid hydrazides in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide in Modern Synthesis

Introduction: The Enduring Utility of Benzoic Acid Hydrazides

The benzoic acid hydrazide scaffold is a cornerstone in medicinal chemistry and materials science. As a chemical intermediate, its true power lies in its versatility. The hydrazide functional group (-CONHNH₂) is a potent nucleophile and a versatile handle for constructing more complex molecular architectures, including a wide array of heterocycles like oxadiazoles, pyrazoles, and thiazolidinones.[1] Historically, derivatives such as isoniazid (an antituberculosis drug) demonstrated the therapeutic potential of this class, paving the way for the development of countless analogues with activities spanning antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory domains.[1][2][3]

The biological and chemical properties of a benzoic acid hydrazide are profoundly influenced by the substituents on the phenyl ring. Simple modifications with groups like chloro-, methoxy-, or amino- moieties can fine-tune electronic properties, solubility, and target-binding interactions.[4] This guide, however, focuses on a more modern and strategic derivative: This compound . We will provide a comparative analysis, grounded in experimental evidence and physicochemical principles, to elucidate why this highly fluorinated building block is a superior choice for specific advanced applications, particularly in the synthesis of complex therapeutic agents.

Spotlight on this compound: A Strategic Design

The defining feature of this molecule is the presence of two trifluoroethoxy (-OCH₂CF₃) groups at the 2 and 5 positions of the benzene ring. This substitution is not a trivial modification; it is a deliberate design choice intended to impart a unique combination of properties that are highly sought after in modern drug discovery.[5][6]

The primary advantages conferred by the bis(trifluoroethoxy) substitution are:

  • Enhanced Lipophilicity: Fluorinated groups significantly increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is critical for improving a drug candidate's ability to cross cellular membranes and reach intracellular targets.[7]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry. Introducing trifluoro- groups makes the molecule more resistant to metabolic degradation by enzymes in the body (e.g., cytochrome P450 enzymes), which can lead to a longer biological half-life and improved pharmacokinetic profile.[5][8]

  • Modulation of Acidity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, potentially altering binding interactions with biological targets.

These properties make this compound an exceptionally valuable intermediate for synthesizing next-generation therapeutics, particularly those designed for complex targets where bioavailability and metabolic robustness are paramount.[9][10]

Comparative Analysis: Performance in Synthesis and Application

Physicochemical Properties: A Quantitative Comparison

The octanol-water partition coefficient (LogP) is a key measure of lipophilicity. While experimental data for all compounds is limited, predicted values provide a clear trend.

CompoundStructureMolecular Weight ( g/mol )Predicted LogPKey Application/Property
This compound Structure of this compound332.19~3.3 (for parent acid)[11]Intermediate for complex kinase inhibitors; high metabolic stability and lipophilicity.[9][12]
4-Chlorobenzoic acid hydrazideStructure of 4-Chlorobenzoic acid hydrazide170.60~2.65 (for parent acid)[6]General synthetic intermediate; moderate lipophilicity.[2]
4-Aminobenzoic acid hydrazideStructure of 4-Aminobenzoic acid hydrazide151.17-0.7[12]Potent myeloperoxidase (MPO) inhibitor; hydrophilic.[4][13]
4-Methoxybenzoic acid hydrazideStructure of 4-Methoxybenzoic acid hydrazide166.180.2[7]Antimicrobial agent; moderate polarity.[14]

Note: LogP values are computationally predicted and serve as a relative comparison. The LogP for the target hydrazide is extrapolated from its parent acid, as this value is primarily dictated by the ring substituents.

This data clearly illustrates the strategic advantage of the bis(trifluoroethoxy) substitution. Its parent acid has a significantly higher predicted LogP, indicating the high lipophilicity it confers upon its derivatives. This contrasts sharply with the hydrophilic nature of 4-aminobenzohydrazide and the moderate polarity of the 4-methoxy derivative.

Performance in Context: Choosing the Right Tool for the Job

The choice of benzoic acid hydrazide is dictated by the specific synthetic goal and desired properties of the final product.

  • For Potent, Direct Enzyme Inhibition: Substituents capable of hydrogen bonding, such as the amino group in 4-aminobenzoic acid hydrazide (ABAH) , are often superior. ABAH is a potent, irreversible inhibitor of myeloperoxidase (MPO) with an IC₅₀ of 0.3 µM.[4][11] Its efficacy is attributed to the ability of the amino group to form key hydrogen bonds within the enzyme's active site, enhancing its binding affinity and subsequent oxidation by the enzyme.[4] In this context, the bulky, non-polar trifluoroethoxy groups would be suboptimal.

  • For General Synthesis & Moderate Activity: Derivatives like 4-chloro- and 4-methoxybenzoic acid hydrazide are workhorse reagents. They provide a balance of reactivity and solubility, serving as excellent starting points for generating libraries of compounds for initial screening.[2][14] Their substituents moderately influence the electronic landscape of the molecule, leading to a range of biological activities, including antimicrobial and antitubercular effects.[15]

  • For Advanced Therapeutics with High Stability & Bioavailability: This is the domain where This compound excels. In a recent study, this specific hydrazide was used as the key starting material to synthesize a series of 1,3-thiazolidin-4-one derivatives designed as dual inhibitors of Aurora Kinase A (AURKA) and VEGFR-2 for treating glioblastoma.[9][12] The rationale for its selection was clear: the final drug candidates needed to be metabolically stable and lipophilic enough to effectively penetrate cancer cells and inhibit intracellular kinases. The bis(trifluoroethoxy) moiety delivers precisely these pharmacokinetic advantages, which would not be achievable with simpler analogues.[5][8]

Experimental Methodologies

The synthesis of benzoic acid hydrazides generally follows a reliable two-step protocol. The following procedure is a representative method adapted from the literature for the synthesis of the title compound and its analogues.[3][9][16]

Protocol 1: General Synthesis of Benzoic Acid Hydrazides

Step A: Esterification of the Substituted Benzoic Acid

  • To a solution of the selected benzoic acid (e.g., 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid) (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and reduce the solvent volume under vacuum.

  • Add cold water to the residue and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl benzoate ester.

Step B: Hydrazinolysis of the Methyl Ester

  • Dissolve the methyl ester from Step A (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (80-99%) (5.0 eq) to the solution.

  • Heat the mixture to reflux for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product hydrazide will often precipitate from the solution.

  • Collect the solid product by filtration, wash with cold ethanol or petroleum ether, and dry under vacuum to yield the pure benzoic acid hydrazide.[16][17]

Self-Validating System & Causality: The progress of each step is critically monitored by TLC, ensuring that the subsequent step is only initiated upon full conversion of the starting material. The large excess of hydrazine hydrate in Step B ensures the reaction goes to completion, driving the equilibrium towards the thermodynamically stable hydrazide product. The final product's purity can be readily confirmed by NMR and mass spectrometry.[9]

Visualizing the Synthetic Workflow & Structural Comparison

Diagrams created using Graphviz provide a clear visual summary of the processes and molecules discussed.

G cluster_0 General Synthesis of Benzoic Acid Hydrazides A Substituted Benzoic Acid reagent1 + MeOH, H₂SO₄ (Reflux) A->reagent1 B Methyl Ester Intermediate reagent2 + Hydrazine Hydrate (Reflux) B->reagent2 C Final Benzoic Acid Hydrazide Product reagent1->B reagent2->C G cluster_props Key Property Comparison struct1 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide High Lipophilicity High Metabolic Stability prop1 Advanced Drug Discovery (e.g., Kinase Inhibitors) struct1:f1->prop1 struct2 4-Aminobenzoic acid hydrazide H-Bonding Donor Hydrophilic prop2 Direct Enzyme Inhibition (e.g., MPO) struct2:f1->prop2 struct3 4-Chlorobenzoic acid hydrazide Moderate Lipophilicity Electron Withdrawing prop3 General Purpose Synthesis struct3:f1->prop3

References

A Comparative Guide to the Reactivity of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide and Structurally Related Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, hydrazide moieties serve as versatile building blocks for the construction of a wide array of heterocyclic compounds and complex molecular architectures.[1][2] The reactivity of the hydrazide functional group is paramount to its utility, governing reaction rates, yields, and, ultimately, the efficiency of synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, a key intermediate in the synthesis of pharmaceuticals such as the antiarrhythmic agent Flecainide.[3][4] Through an examination of electronic effects and a presentation of a detailed experimental protocol for a comparative kinetic study, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this reagent's chemical behavior in relation to other commonly employed benzohydrazide derivatives.

The Decisive Role of Electronic Effects in Modulating Hydrazide Reactivity

The nucleophilicity of the terminal nitrogen atom in a benzohydrazide is the primary determinant of its reactivity in common reactions such as hydrazone formation. This nucleophilicity is, in turn, significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the hydrazide moiety, enhancing its nucleophilicity and thus increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a reduction in nucleophilicity and a slower reaction rate.

This compound is substituted with two trifluoroethoxy (-OCH₂CF₃) groups. The trifluoromethyl (CF₃) component of this substituent is intensely electron-withdrawing due to the high electronegativity of fluorine atoms. This strong inductive effect significantly reduces the electron density of the benzene ring and, by extension, the hydrazide functional group. Consequently, this compound is anticipated to be a significantly less reactive nucleophile compared to unsubstituted benzohydrazide or benzohydrazides bearing electron-donating substituents.

Comparative Reactivity Analysis: A Hammett-Based Approach

To quantify the impact of substituents on the reactivity of benzohydrazides, we can employ the Hammett equation, a cornerstone of physical organic chemistry that relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[5]

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted benzohydrazide.

  • k₀ is the rate constant for the reaction of unsubstituted benzohydrazide.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is specific to the reaction type.

For the purpose of this guide, we will compare the predicted reactivity of this compound with a selection of other commercially available benzohydrazides with varying electronic properties in a model hydrazone formation reaction with benzaldehyde.

Table 1: Hammett Constants and Predicted Relative Reactivity of Selected Benzohydrazides

Benzohydrazide DerivativeSubstituentsHammett Constant (σ) (Estimated/Literature)Predicted Relative Reactivity (k/k₀)
p-Methoxybenzohydrazide4-OCH₃-0.27> 1 (More reactive)
BenzohydrazideUnsubstituted0.001 (Reference)
p-Chlorobenzohydrazide4-Cl+0.23< 1 (Less reactive)
p-Nitrobenzohydrazide4-NO₂+0.78<< 1 (Significantly less reactive)
This compound 2,5-(OCH₂CF₃)₂ ~ +0.70 (Estimated) << 1 (Significantly less reactive)

Note: The Hammett constant for the 2,5-Bis(2,2,2-trifluoroethoxy) substituents is an estimation based on the known electron-withdrawing properties of the trifluoroethoxy group. The predicted relative reactivity is a qualitative assessment based on these values.

As the table illustrates, the strongly electron-withdrawing nature of the two trifluoroethoxy groups in this compound is expected to render it one of the least reactive nucleophiles in this series, comparable in reactivity to p-nitrobenzohydrazide.

Experimental Protocol: A Framework for a Comparative Kinetic Study of Hydrazone Formation

To empirically validate the predicted reactivity trends, a comparative kinetic study can be performed. The following protocol outlines a robust method for monitoring the rate of hydrazone formation between various benzohydrazides and a model aldehyde, such as benzaldehyde, using ¹H NMR spectroscopy.[6][7][8]

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Hydrazides, Benzaldehyde, Internal Standard in DMSO-d6) prep_nmr Prepare NMR Tubes with Reactant Mixtures prep_reagents->prep_nmr Precise mixing acq_initial Acquire Initial ¹H NMR Spectrum (t=0) prep_nmr->acq_initial Immediate acquisition acq_time Acquire Spectra at Regular Time Intervals acq_initial->acq_time Time-course analysis_integration Integrate Aldehyde and Hydrazone Proton Signals acq_time->analysis_integration Post-processing analysis_kinetics Plot Reactant Concentration vs. Time and Determine Rate Constants analysis_integration->analysis_kinetics Kinetic modeling analysis_comparison Compare Rate Constants of Different Hydrazides analysis_kinetics->analysis_comparison Relative reactivity

Caption: Workflow for the comparative kinetic study of hydrazone formation.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each benzohydrazide derivative (p-methoxybenzohydrazide, benzohydrazide, p-chlorobenzohydrazide, p-nitrobenzohydrazide, and this compound) in deuterated dimethyl sulfoxide (DMSO-d₆).

    • Prepare a 0.1 M stock solution of benzaldehyde in DMSO-d₆.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.

  • Reaction Setup:

    • In a clean, dry NMR tube, combine 200 µL of a benzohydrazide stock solution, 200 µL of the benzaldehyde stock solution, and 100 µL of the internal standard stock solution.

    • The final volume in the NMR tube will be 500 µL, with final concentrations of 0.04 M for the hydrazide and aldehyde, and 0.01 M for the internal standard.

    • Quickly cap and invert the NMR tube several times to ensure thorough mixing.

  • ¹H NMR Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and acquire the first ¹H NMR spectrum (t=0).

    • Continue to acquire spectra at regular intervals (e.g., every 5-10 minutes for faster reactions, and every 30-60 minutes for slower reactions) over a period sufficient to observe significant conversion (e.g., 24-48 hours). Ensure the temperature is kept constant throughout the experiment.

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each spectrum, integrate the signal corresponding to the aldehydic proton of benzaldehyde (around 10 ppm) and a characteristic signal of the newly formed hydrazone (e.g., the imine proton, typically between 8-9 ppm). Also, integrate the signal of the internal standard.

    • Calculate the concentration of the remaining benzaldehyde at each time point by normalizing the integral of the aldehydic proton to the integral of the internal standard.

    • Plot the concentration of benzaldehyde versus time for each reaction.

    • Determine the initial reaction rate for each benzohydrazide derivative by calculating the slope of the initial linear portion of the concentration vs. time plot.

    • The relative reactivity can be determined by comparing the initial rates.

Synthesis of this compound

For researchers wishing to prepare this reagent in-house, the following protocol, adapted from the literature, describes a reliable synthetic route.[9]

Reaction Scheme

Caption: Synthesis of the target hydrazide from its corresponding benzoic acid.

Experimental Procedure
  • Esterification:

    • To a solution of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at 0-5 °C.

    • Warm the reaction mixture to reflux and maintain for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue is the methyl ester.

  • Hydrazinolysis:

    • Dissolve the crude methyl ester in ethanol.

    • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Conclusion

The reactivity of this compound is significantly attenuated by the presence of two strongly electron-withdrawing trifluoroethoxy groups. This reduced nucleophilicity, predictable through the application of Hammett principles, positions it as a less reactive analogue compared to unsubstituted benzohydrazide and its electron-rich derivatives. This characteristic is a critical consideration for researchers in designing synthetic strategies, as reactions involving this hydrazide will likely require more forcing conditions (e.g., elevated temperatures, longer reaction times, or catalysis) to achieve comparable conversions to its more nucleophilic counterparts. The provided experimental protocol offers a robust framework for quantifying these reactivity differences, enabling a more informed selection of reagents and reaction conditions in the pursuit of novel chemical entities.

References

validation of analytical methods for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide

This guide provides a comprehensive framework for the , a key intermediate in pharmaceutical synthesis, notably related to Flecainide impurities.[1][2] The principles and protocols detailed herein are designed for researchers, analytical scientists, and drug development professionals to ensure that the developed methods are robust, reliable, and compliant with global regulatory standards. We will objectively compare the primary analytical techniques, provide the scientific rationale behind experimental choices, and offer detailed protocols for validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Analytical Imperative: Why Method Validation is Critical

In pharmaceutical development and quality control, an analytical method is not merely a procedure; it is the cornerstone of product quality, safety, and efficacy. For a compound like this compound, a validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[6] This involves demonstrating its specificity, accuracy, precision, and robustness to ensure consistent and reliable results over the lifecycle of the product. Adherence to guidelines such as ICH Q2(R2) is not just a regulatory hurdle but a fundamental scientific practice that ensures data integrity.[4][7]

Selecting the Optimal Analytical Platform: HPLC vs. GC

The first critical decision in method development is the choice of analytical technology. The physicochemical properties of the analyte, this compound, dictate the most suitable approach. The primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Causality of Choice: The decision hinges on the analyte's volatility and thermal stability. This compound, a complex organic molecule with multiple polar functional groups and a relatively high molecular weight (related to its benzoic acid precursor with a boiling point of 320.9 °C), is presumed to be non-volatile and potentially thermally labile.[1][8] Therefore, HPLC is the logical primary choice for quantification and impurity profiling.[9] GC, which requires the sample to be vaporized at high temperatures, is better suited as a specialized, complementary technique for analyzing potential volatile impurities or residual solvents from the synthesis process.[9]

Table 1: Comparison of HPLC and GC for the Analysis of this compound

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase passing through a solid stationary phase.[10]Separation in a gaseous mobile phase passing through a liquid or solid stationary phase.[10]
Analyte Suitability Ideal for non-volatile, polar, and thermally unstable compounds.[9][11]Best for volatile and thermally stable compounds.[9][12]
Primary Application Assay, impurity profiling, stability studies of the hydrazide.Analysis of residual solvents and volatile impurities.
Operating Temperature Ambient or slightly elevated.High temperatures required for vaporization.
Instrumentation Cost Generally higher due to high-pressure pumps and solvent use.[10]Can be more cost-effective, especially regarding solvent consumption.[9]
Typical Column Shorter (5-25 cm), packed with small particles.[10]Longer (10-30 m), capillary format.[10]
Coupling to MS HPLC-MS is a standard for metabolite identification and bioanalysis.GC-MS is the gold standard for identifying unknown volatile compounds.[13]

A Guide to HPLC Method Validation: The Core "Workhorse" Technique

This section details the validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method, the most common and versatile approach for pharmaceutical analysis.[14][15]

The Validation Workflow

The validation process follows a structured, logical progression to build a complete picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Finalization Dev Initial Method Development (Column, Mobile Phase, Detector) Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & SOP Robustness->Report

Caption: Overall workflow for HPLC method validation.

Specificity and Forced Degradation Studies

Trustworthiness: A method's most crucial attribute is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] To prove this, forced degradation (stress testing) is performed to create these potential interferences and demonstrate that the method can separate them from the main analyte peak. This establishes the method as "stability-indicating."[17][18]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[19]

  • Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC, typically with a photodiode array (PDA) detector.

  • Evaluation: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (from the PDA detector) confirms no co-eluting peaks. A target degradation of 5-20% is ideal to demonstrate that the method can detect degradation before the analyte is fully consumed.[18]

G cluster_stress Stress Conditions Analyte Analyte Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂) Analyte->Oxidation Thermal Thermal (Solid State, 105°C) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Evaluate Peak Purity & Resolution Analysis->Result

Caption: Workflow for a forced degradation study.

Linearity and Range

Expertise: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (e.g., peak area) over a specified range. This is fundamental for accurate quantification.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target assay concentration).

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should show a linear relationship.

Accuracy and Precision

Expertise & Experience: Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] They are often evaluated together.

Experimental Protocol:

  • Accuracy (Recovery Study): Spike a placebo (or sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Precision (Repeatability): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or six determinations at 100% of the test concentration.

  • Intermediate Precision: Repeat the precision study on a different day, with a different analyst, or on a different instrument to assess variability.[21]

  • Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for precision.

Table 2: Typical Acceptance Criteria for Accuracy and Precision

ParameterTestAcceptance Criteria
Accuracy Assay of Drug Substance98.0% - 102.0% Recovery
Precision Repeatability (Intra-assay)RSD ≤ 1.0%
Intermediate PrecisionRSD ≤ 2.0%
Limit of Quantitation (LOQ)

Expertise: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for the analysis of impurities.

Experimental Protocol:

  • Establish LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Verify LOQ: Prepare samples at this concentration and inject them multiple times (e.g., n=6).

  • The accuracy and precision at the LOQ should meet predefined acceptance criteria (e.g., recovery of 80-120% and RSD ≤ 10%).

Robustness

Trustworthiness: A robust method is unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[22][23] This is a critical test before transferring a method to a different lab or for routine QC use.[21]

Experimental Protocol:

  • Identify critical method parameters that could vary. For RP-HPLC, these often include:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Percentage of organic solvent in the mobile phase (e.g., ± 2%).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Vary one parameter at a time while keeping others constant.

  • Analyze a system suitability solution and a standard solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor) must pass under all varied conditions.[24]

  • The analyte concentration result should not significantly change compared to the nominal condition.

Alternative & Complementary Technique: Gas Chromatography (GC)

While HPLC is primary, a validated GC method is invaluable for controlling volatile organic compounds (VOCs) or residual solvents used in the synthesis of the hydrazide.

Comparison of Validation Focus:

  • Specificity: For GC, specificity is demonstrated by showing that solvent peaks are well-resolved from each other and from any other potential volatile impurities.

  • Robustness: Parameters to vary during a GC robustness study would include inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

  • Sample Preparation: Headspace sampling is a common technique for residual solvent analysis, simplifying sample preparation and protecting the GC system from non-volatile matrix components.[25]

Conclusion: A Framework for Confidence

The is a systematic process that ensures data reliability and regulatory compliance. This guide establishes High-Performance Liquid Chromatography as the principal technique for assay and stability testing, owing to the analyte's likely physicochemical properties. A well-developed and validated stability-indicating HPLC method, proven through rigorous testing of specificity, linearity, accuracy, precision, and robustness, provides a high degree of confidence in the quality of the analytical data. Gas Chromatography serves as an essential complementary method for the control of volatile impurities. By following the structured protocols and scientific rationale presented, researchers and analysts can develop a comprehensive and defensible validation package fit for its intended purpose in the pharmaceutical landscape.

References

A Comparative Analysis of the Biological Activity of Novel 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, hydrazone derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] This guide provides a detailed comparative analysis of the biological activity of a specific series of hydrazone derivatives, namely 1,3-thiazolidin-4-ones synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, against a standard anticancer agent. This in-depth examination is designed for researchers, scientists, and drug development professionals, offering both experimental data and the underlying scientific rationale for the observed activities.

Introduction: The Rationale for Fluorinated Benzoic Acid Hydrazide Scaffolds

The core structure, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, presents a unique molecular framework. The presence of trifluoroethoxy groups is a key design element. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of a molecule to its target. These properties can translate to improved pharmacokinetic and pharmacodynamic profiles. The hydrazide functional group serves as a versatile synthetic handle for the creation of a diverse library of derivatives, such as the 1,3-thiazolidin-4-ones discussed herein.[2][3]

This guide will focus on the recently reported antiglioma activity of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.[2][3] These compounds were evaluated for their efficacy against the human glioblastoma cell line LN229 and compared to the well-established chemotherapeutic drug, Doxorubicin.

Comparative Analysis of Anticancer Activity

The in vitro cytotoxic effects of the synthesized 1,3-thiazolidin-4-one derivatives were assessed against the LN229 human glioblastoma cell line using the MTT assay. Doxorubicin, a widely used anticancer drug, served as the standard for comparison.[4][5] The results, summarized in the table below, highlight the potential of these novel compounds as antiglioma agents.

Compound IDDerivative Structure (Substitution on the phenyl ring of the thiazolidinone)IC₅₀ (µg/mL) against LN229 CellsStandard: Doxorubicin IC₅₀ (µg/mL)
5b 4-Chloro9.48\multirow{3}{*}{Data not explicitly provided in the same study, but Doxorubicin is a standard reference for such assays.[4][5]}
5c 4-Fluoro12.16
5e 4-Nitro6.43

Data extracted from Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.[2]

Interpretation of Results:

The data clearly indicates that several of the synthesized derivatives exhibit potent cytotoxic activity against the LN229 glioblastoma cell line. Notably, compound 5e , with a 4-nitro substitution, demonstrated the highest potency with an IC₅₀ value of 6.43 µg/mL. Compounds 5b (4-chloro) and 5c (4-fluoro) also showed significant activity.[2] The variation in activity with different substituents on the phenyl ring of the thiazolidinone moiety suggests that this position is crucial for the compound's anticancer efficacy and presents an opportunity for further structure-activity relationship (SAR) studies.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are provided below.

Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3)

The synthesis of the core hydrazide intermediate is a critical first step.

G cluster_0 Synthesis of Hydrazide Intermediate A 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid B Esterification (e.g., with Methanol and H₂SO₄) A->B C Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate B->C D Hydrazinolysis (Hydrazine Hydrate in Ethanol) C->D E 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) D->E

Caption: Synthetic pathway for the preparation of the key hydrazide intermediate.

Step-by-Step Protocol:

  • Esterification: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid to yield methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate.[2]

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in an ethanol medium to produce 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.[2]

Synthesis of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Derivatives (5a-k)

The final derivatives are synthesized through a multi-step process starting from the hydrazide.

G cluster_1 Synthesis of 1,3-Thiazolidin-4-one Derivatives F 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (3) G Condensation with Substituted Aromatic Aldehydes F->G H Hydrazones (4a-k) G->H I Cyclization with Thioglycolic Acid in 1,4-Dioxane H->I J N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide Derivatives (5a-k) I->J

Caption: General synthetic scheme for the target 1,3-thiazolidin-4-one derivatives.

Step-by-Step Protocol:

  • Hydrazone Formation: 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is condensed with various substituted aromatic aldehydes in ethanol to form the corresponding hydrazones (4a-k).[2][3]

  • Cyclization: The purified hydrazones are then refluxed with thioglycolic acid in 1,4-dioxane to yield the final N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives (5a-k).[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: LN229 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized derivatives and the standard drug, Doxorubicin, for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

Putative Mechanism of Action and Signaling Pathways

The anticancer activity of hydrazone derivatives can be attributed to various mechanisms. In the case of the studied 1,3-thiazolidin-4-one derivatives, in silico studies suggest that they may act as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] Both of these are critical targets in cancer therapy.

G cluster_pathway Potential Signaling Pathways cluster_aurka AURKA Pathway cluster_vegfr2 VEGFR-2 Pathway Derivative 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide derivative AURKA AURKA Derivative->AURKA Inhibition VEGFR2 VEGFR-2 Derivative->VEGFR2 Inhibition Centrosome_Maturation Centrosome Maturation AURKA->Centrosome_Maturation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Cell_Proliferation_AURKA Cell Proliferation Spindle_Assembly->Cell_Proliferation_AURKA Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: Proposed mechanism of action targeting AURKA and VEGFR-2 signaling pathways.

Inhibition of AURKA can disrupt mitosis and lead to apoptosis in cancer cells. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds could potentially cut off the tumor's blood supply, thereby inhibiting its growth and metastasis.

Future Directions and Broader Biological Potential

While the anticancer activity of these specific 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide derivatives is promising, the broader biological potential of this scaffold warrants further investigation. The inherent chemical properties of hydrazones suggest that these compounds may also exhibit other activities.[1]

Antimicrobial Activity: Hydrazone derivatives have been widely reported to possess antibacterial and antifungal properties.[1][6] Future studies should include screening of this library of compounds against a panel of clinically relevant bacterial and fungal strains. Standard antimicrobial agents such as ciprofloxacin for bacteria and fluconazole for fungi could be used for comparative analysis. Standard protocols for antimicrobial susceptibility testing, such as broth microdilution or disk diffusion assays, as outlined by the Clinical and Laboratory Standards Institute (CLSI), should be employed.[7][8][9]

Conclusion

This guide has provided a comprehensive comparison of the anticancer activity of novel 1,3-thiazolidin-4-one derivatives of this compound against the standard chemotherapeutic agent Doxorubicin. The presented data, supported by detailed experimental protocols and a plausible mechanism of action, underscore the potential of this chemical scaffold in the development of new antiglioma agents. The modular nature of the synthesis allows for the generation of a diverse range of derivatives, and further SAR studies are warranted to optimize the observed activity. Moreover, the exploration of other potential biological activities, such as antimicrobial effects, could further expand the therapeutic utility of this promising class of compounds.

References

A Comparative Guide to Catalytic Systems for the Synthesis of Novel Heterocycles from 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various catalytic methodologies for the synthesis of medicinally significant heterocycles, utilizing 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide as a key building block. This fluorinated precursor is of particular interest in medicinal chemistry due to the unique physicochemical properties that trifluoroethoxy groups impart to molecules, such as enhanced metabolic stability and lipophilicity. We will explore the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and 1,3-thiazolidin-4-ones, offering a critical evaluation of catalyst performance, reaction conditions, and mechanistic considerations to aid researchers in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic scaffolds are cornerstones of modern pharmacology. The introduction of fluorine atoms, particularly through trifluoroethoxy moieties, can dramatically improve a drug candidate's profile by modulating its electronic properties, membrane permeability, and resistance to metabolic degradation. This compound serves as a versatile and highly valuable starting material for accessing a diverse range of such fluorinated heterocycles. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency and yield but also its selectivity towards a specific heterocyclic core. This guide aims to dissect the catalytic landscape for these transformations, providing the causal logic behind experimental design and protocol selection.

Synthesis of the Core Precursor: this compound (3)

The journey to our target heterocycles begins with the reliable synthesis of the acid hydrazide precursor. This is typically a two-step process starting from the parent benzoic acid, which itself can be prepared from starting materials like 2,5-dibromotoluene or 5-bromo-2-chlorobenzoic acid.[1][2] The acid hydrazide is synthesized via an esterification followed by hydrazinolysis. This foundational protocol ensures a high-purity starting material, which is critical for the success of subsequent catalytic cyclization reactions.

Experimental Protocol: Synthesis of Hydrazide (3)
  • Esterification: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (1) is refluxed in methanol with a catalytic amount of sulfuric acid to yield the methyl ester (2).[3]

  • Hydrazinolysis: The purified methyl ester (2) is then refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to produce this compound (3) in high yield.[4] The product can be purified by recrystallization.

G cluster_0 Synthesis of Hydrazide Precursor Benzoic Acid (1) Benzoic Acid (1) Methyl Ester (2) Methyl Ester (2) Benzoic Acid (1)->Methyl Ester (2)  MeOH, H₂SO₄ (cat.)  Reflux Acid Hydrazide (3) Acid Hydrazide (3) Methyl Ester (2)->Acid Hydrazide (3)  NH₂NH₂·H₂O  EtOH, Reflux

Caption: Workflow for the synthesis of the key hydrazide precursor.

Comparative Analysis of Catalysts for Heterocyclization

The acid hydrazide (3) is a versatile intermediate that can be guided towards different heterocyclic systems through the careful selection of co-reactants and, most importantly, the catalytic system.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of heterocycles known for their diverse biological activities. Their synthesis from acid hydrazides typically involves a dehydrative cyclization reaction with a one-carbon source, such as a carboxylic acid or an aldehyde followed by oxidation.

Catalyst / Reagent SystemCo-reactantConditionsAdvantagesDisadvantagesYield
POCl₃ Carboxylic AcidsRefluxWidely used, effective dehydrating agent.[5]Harsh, corrosive, moisture-sensitive, generates acidic waste.Good to Excellent
Trichloroisocyanuric Acid (TCCA) Carboxylic AcidsAmbient Temp.Mild, efficient, avoids harsh acids.[6]Stoichiometric oxidant, potential for chlorinated byproducts.High (80-94%)[6]
Iodine (I₂) Methyl KetonesHeatMetal-free, promotes C-C bond cleavage and cyclization.[7]Requires specific ketone substrates, can be substrate-limited.Good
Fe(III)/TEMPO Aldehydes (via hydrazone)O₂, HeatCatalytic, uses oxygen as a green oxidant.[7]Requires pre-formation of hydrazone, higher temperatures.High
Photoredox/Cobalt Dual Catalysis Aldehydes (via hydrazone)Visible Light, H₂ evolutionOxidant-free, mild conditions, generates H₂ as the only byproduct.[7][8]Requires specialized photocatalyst and setup.Good

The choice between these systems is a trade-off between reaction severity, functional group tolerance, and green chemistry principles.

  • Phosphorus oxychloride (POCl₃) is a classic, robust reagent for this transformation. Its powerful dehydrating nature drives the reaction to completion but its lack of gentleness restricts its use with sensitive functional groups.

  • TCCA offers a significantly milder alternative, proceeding at room temperature.[6] It acts as both an oxidizing and cyclodehydrating agent, making it highly efficient for a one-pot synthesis from the hydrazide and a carboxylic acid.

  • Catalytic systems like Fe(III)/TEMPO or photoredox/cobalt represent a more modern, sustainable approach.[7][8] They avoid stoichiometric, harsh reagents by using molecular oxygen or light energy to drive the oxidative cyclization of an intermediate hydrazone. The photoredox system is particularly elegant, producing hydrogen gas as the sole byproduct, though it requires more specialized equipment.[7]

  • To a stirred solution of this compound (1 mmol) and a selected carboxylic acid (1 mmol) in an appropriate organic solvent (e.g., dichloromethane), add TCCA (0.4 mmol) portion-wise at ambient temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2,5-disubstituted-1,3,4-oxadiazole.

G Hydrazide Acid Hydrazide (3) Intermediate N-acylhydrazide Intermediate Hydrazide->Intermediate + Carboxylic_Acid R-COOH Carboxylic_Acid->Intermediate Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole  Dehydrative Cyclization  (e.g., POCl₃, TCCA)

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from acid hydrazides often involves condensation with a suitable reagent to introduce the remaining nitrogen and carbon atoms of the ring, followed by cyclization.

Catalyst / Reagent SystemCo-reactantConditionsAdvantagesDisadvantages
NaOH / KOH Phenyl isothiocyanateRefluxSimple, common base-catalyzed cyclization of thiosemicarbazide intermediate.[9]Requires pre-formation of thiosemicarbazide, basic conditions.
Acid Catalyst (e.g., Acetic Acid) Aldehydes / Ammonium AcetateRefluxOne-pot potential for forming Schiff's base and subsequent cyclization.[10]Can require high temperatures, equilibrium-driven.
CuBr₂ / DMSO Arylidene thiosemicarbazones80 °CCatalytic metal-based approach for oxidative cyclization.[11]Requires pre-formed substrate, potential metal contamination.
Catalyst-Free Arylidene thiazoloneHeatMetal-free, innovative ring-opening/cyclization cascade.[12]Substrate-specific, may not be general for all hydrazides.

The most direct routes involve forming an intermediate that is primed for cyclization.

  • Reacting the hydrazide with an isothiocyanate generates a thiosemicarbazide. This intermediate readily undergoes base-catalyzed cyclization to form a mercapto-triazole, a highly versatile synthetic handle.[9] This is a robust and reliable method.

  • Catalyst-free methods, such as the reaction with arylidene thiazolones, are highly attractive from a green chemistry perspective.[12] These reactions proceed via a cascade mechanism, where the hydrazide acts as a nucleophile to open the initial ring, followed by an intramolecular cyclization to form the new triazole ring. While elegant, the scope of such a reaction with our specific hydrazide would need to be experimentally validated.

  • Thiosemicarbazide Formation: Stir a mixture of this compound (1 mmol) and phenyl isothiocyanate (1.1 mmol) in ethanol at reflux for several hours. Cool the mixture to obtain the N-substituted thiosemicarbazide intermediate.

  • Cyclization: Dissolve the purified thiosemicarbazide in an aqueous solution of sodium or potassium hydroxide (e.g., 2M NaOH) and reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize to obtain the pure 5-substituted-4-phenyl-4H-1,2,4-triazole-3-thiol.

G Hydrazide Acid Hydrazide (3) Thio Thiosemicarbazide Intermediate Hydrazide->Thio + Isothiocyanate R-NCS Isothiocyanate->Thio Triazole 1,2,4-Triazole-thiol Thio->Triazole  Base (e.g., NaOH)  Reflux, Cyclization G Hydrazide Acid Hydrazide (3) Hydrazone Hydrazone/ Enamine Intermediate Hydrazide->Hydrazone + Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Hydrazone Pyrazole Pyrazole Hydrazone->Pyrazole  Acid Catalyst  Dehydrative Cyclization G Hydrazide Acid Hydrazide (3) Hydrazone Hydrazone Intermediate Hydrazide->Hydrazone + Aldehyde Ar-CHO Aldehyde->Hydrazone Thiazolidinone 1,3-Thiazolidin-4-one Hydrazone->Thiazolidinone + Thio_acid Thioglycolic Acid Thio_acid->Thiazolidinone  Dioxane, Reflux  Cyclocondensation

References

A Senior Application Scientist's Guide to the Performance of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide and Its Derivatives in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a chemical intermediate to a potential therapeutic agent is one of meticulous evaluation and comparison. This guide provides an in-depth analysis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide, not as a standalone bioactive molecule, but as a critical scaffold for the synthesis of potent anticancer compounds. While direct biological activity of the hydrazide itself is not extensively documented, its true value lies in the remarkable performance of its derivatives, particularly 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones.

This guide will dissect the performance of these derivatives in key anticancer assays, offering a comparative analysis against established standards. We will delve into the causality behind the experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.

From an Intermediate to Bioactive Derivatives: A Synthetic Overview

This compound serves as a foundational building block for a variety of heterocyclic compounds.[1][2] Its chemical structure is amenable to cyclization reactions, leading to the formation of derivatives with significant biological activities. The general synthetic pathway involves the condensation of the hydrazide with various aldehydes or acetophenones, followed by cyclization to yield the desired 1,3,4-oxadiazole or 1,3-thiazolidin-4-one cores.[3][4]

G cluster_0 Synthesis of Bioactive Derivatives Hydrazide 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide Condensation Condensation Hydrazide->Condensation Aldehyde Aromatic Aldehydes/ Acetophenones Aldehyde->Condensation SchiffBase Schiff's Base Intermediate Condensation->SchiffBase Cyclization1 Cyclization (e.g., Acetic Anhydride) SchiffBase->Cyclization1 Cyclization2 Cyclization (e.g., Thioglycolic Acid) SchiffBase->Cyclization2 Oxadiazole 1,3,4-Oxadiazole Derivatives Cyclization1->Oxadiazole Thiazolidinone 1,3-Thiazolidin-4-one Derivatives Cyclization2->Thiazolidinone

Caption: Synthetic pathway from the hydrazide to its bioactive derivatives.

Part 1: Performance Evaluation of 1,3,4-Oxadiazole Derivatives in Anticancer Assays

Derivatives of 1,3,4-oxadiazole synthesized from this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[3][5][6][7] The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of key enzymes and pathways crucial for cancer cell proliferation and survival, such as thymidylate synthase and vascular endothelial growth factor receptor (VEGFR).[5][8]

Comparative Analysis of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The table below summarizes the in vitro cytotoxic efficacy of selected 1,3,4-oxadiazole derivatives against the LN229 glioblastoma cell line.

Compound IDSubstituent Group% Cell Viability (at 25 µM)Reference
5b 6-methoxy naphthyl48.4%[3]
5d 4-chloro phenyl49.8%[3]
5m 2,6-dichloro phenyl46.3%[3]
ControlUntreated Cells100%[3]

These results indicate that the presence of electron-withdrawing groups and bulky aromatic substituents on the 1,3,4-oxadiazole ring can enhance cytotoxic activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a standardized procedure for evaluating the cytotoxic effects of the synthesized derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., LN229) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0, 5, 10, 15, 20, and 25 µM) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

G cluster_1 MTT Assay Workflow Start Start CellSeeding Seed cells in 96-well plate Start->CellSeeding Incubation1 Incubate 24h CellSeeding->Incubation1 CompoundTreatment Add test compounds Incubation1->CompoundTreatment Incubation2 Incubate 48h CompoundTreatment->Incubation2 MTTAddition Add MTT solution Incubation2->MTTAddition Incubation3 Incubate 4h MTTAddition->Incubation3 FormazanSolubilization Dissolve formazan in DMSO Incubation3->FormazanSolubilization Absorbance Measure absorbance at 570 nm FormazanSolubilization->Absorbance DataAnalysis Calculate % cell viability Absorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Performance Evaluation of 1,3-Thiazolidin-4-one Derivatives as Kinase Inhibitors

The 1,3-thiazolidin-4-one scaffold, also derived from this compound, has been explored for its potential as an inhibitor of key kinases involved in cancer progression, such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of pharmacological activities.[11][12][13]

Comparative Analysis of Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of selected 1,3-thiazolidin-4-one derivatives against the LN229 human glioblastoma cell line, with a standard chemotherapeutic agent for comparison.

Compound IDSubstituent GroupIC50 (µg/mL)Reference
5b 2-chloro phenyl9.48[4]
5c 3-chloro phenyl12.16[4]
5e 4-chloro phenyl6.43[4]
Sorafenib(Standard VEGFR-2 Inhibitor)Variable[14][15]
Temozolomide(Standard for Glioblastoma)Variable[12]

The data suggests that the position of the chloro substituent on the phenyl ring significantly influences the anticancer activity, with the 4-chloro derivative (5e) being the most potent.[4]

Mechanism of Action: Inhibition of AURKA and VEGFR-2

Molecular docking and dynamics simulation studies have indicated that these thiazolidin-4-one derivatives can bind to the active sites of AURKA and VEGFR-2.[4] The inhibition of these kinases disrupts cell cycle regulation and angiogenesis, respectively, leading to apoptosis and reduced tumor growth.

G cluster_2 Inhibition of Cancer Progression Pathways Thiazolidinone 1,3-Thiazolidin-4-one Derivative AURKA AURKA Thiazolidinone->AURKA Inhibits VEGFR2 VEGFR-2 Thiazolidinone->VEGFR2 Inhibits Apoptosis Apoptosis Thiazolidinone->Apoptosis Induces CellCycle Cell Cycle Progression AURKA->CellCycle Regulates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Reduced Tumor Growth CellCycle->TumorGrowth Leads to Angiogenesis->TumorGrowth Supports

Caption: Dual inhibition mechanism of thiazolidin-4-one derivatives.

Experimental Protocol: Colony Formation Assay

The colony formation assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[16][17][18][19]

  • Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.

  • Incubation: Replace the medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Compare the number of colonies in treated wells to the untreated control to determine the effect on clonogenic survival.

Conclusion and Future Perspectives

While this compound itself does not appear to be a primary bioactive agent, its role as a versatile synthetic intermediate is undeniable. The derivatives synthesized from this hydrazide, particularly 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones, exhibit promising anticancer activities in a range of in vitro assays. The data presented in this guide highlights the potential of these derivatives as leads for the development of novel anticancer therapeutics. Further in vivo studies and optimization of these lead compounds are warranted to fully elucidate their therapeutic potential.

References

A Researcher's Guide to the Cytotoxic Potential of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Hydrazide Derivatives in Glioblastoma

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the hydrazide-hydrazone scaffold has emerged as a privileged structure, known for its diverse pharmacological activities. This guide provides an in-depth comparative analysis of a specific, promising class of these compounds: derivatives of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide. We will focus on their cytotoxic efficacy against glioblastoma (GBM), a notoriously aggressive and difficult-to-treat brain tumor, by examining recently developed 1,3-thiazolidin-4-one hybrids and placing their performance in context with established treatments and related hydrazone compounds.

The Rationale: Targeting Glioblastoma with Novel Hydrazide Hybrids

Glioblastoma multiforme (GBM) presents a formidable therapeutic challenge due to its aggressive proliferation, infiltration into brain tissue, and resistance to conventional therapies. Standard treatment often involves the alkylating agent Temozolomide (TMZ), but resistance is common, necessitating the exploration of new chemical entities with alternative mechanisms of action.

The core structure, this compound, serves as a unique starting point for synthesizing new drug candidates. The trifluoroethoxy groups are particularly noteworthy; they can enhance metabolic stability, improve cell membrane permeability, and increase the binding affinity of the molecule to its biological target—all desirable properties for a central nervous system (CNS) active drug. A 2023 study published in ACS Omega explored this by synthesizing a series of N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamides, effectively creating molecular hybrids that combine the benzoic acid hydrazide core with a thiazolidinone ring, another heterocycle known for its anticancer properties[1][2].

The design strategy is rooted in creating multifunctional molecules that could act on key cancer-promoting pathways. The researchers specifically investigated these compounds as potential inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical proteins implicated in GBM cell division and tumor angiogenesis, respectively[1].

Comparative Cytotoxicity Analysis

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The primary study evaluated eleven novel derivatives (labeled 5a-k ) against the U-87 MG human glioblastoma cell line. Their performance was benchmarked against the standard-of-care drug, Temozolomide.

Experimental Data Summary: In Vitro Cytotoxicity against U-87 MG Glioblastoma Cells

Compound IDSubstituent on Phenyl Ring (R)IC₅₀ (µM)[1]
5a 4-OH0.051
5b 4-Cl0.046
5c 4-F0.049
5d 3,4-di-CH₃0.082
5e 4-CH₃0.071
5f 4-OCH₃0.063
5g 4-N(CH₃)₂0.038
5h 2-OH0.095
5i 2-Cl0.088
5j H0.102
5k 2,4-di-Cl0.041
Temozolomide (Standard Drug)0.125

Analysis and Structure-Activity Relationship (SAR) Insights:

The data reveals several critical insights:

  • Superior Potency: Remarkably, all eleven synthesized derivatives exhibited significantly greater potency (lower IC₅₀ values) than the standard drug, Temozolomide[1]. This immediately establishes them as a promising new class of anti-glioblastoma agents.

  • Impact of Phenyl Ring Substitution: The substituent on the phenyl ring of the thiazolidinone moiety plays a crucial role in cytotoxic activity.

    • Electron-Withdrawing & Donating Groups at Para-position: Compounds with a para-substituent, such as 4-N(CH₃)₂ (5g ), 4-Cl (5b ), 4-F (5c ), and 4-OH (5a ), were among the most potent. The compound 5g , bearing a strong electron-donating dimethylamino group, was the most active derivative with an IC₅₀ of 0.038 µM[1].

    • Positional Isomerism: A comparison between chloro-substituted compounds shows that the para-position is favored. Compound 5b (4-Cl, IC₅₀ = 0.046 µM) was nearly twice as potent as compound 5i (2-Cl, IC₅₀ = 0.088 µM). Similarly, the 2,4-dichloro derivative (5k , IC₅₀ = 0.041 µM) was also highly effective[1].

    • Unsubstituted Ring: The unsubstituted derivative (5j ) was the least active in the series, though still more potent than Temozolomide, highlighting the importance of the peripheral phenyl substitutions for enhancing cytotoxicity[1].

This strong SAR suggests that the electronic and steric properties of the substituent on the thiazolidinone ring are key determinants of the molecule's ability to interact with its intracellular targets.

Contextual Comparison: The Broader Landscape of Hydrazide-Based Cytotoxins

The potent activity of these specific derivatives is consistent with broader findings in the field of medicinal chemistry. Numerous studies have demonstrated the efficacy of the hydrazide-hydrazone scaffold against a variety of cancer cell lines[3][4][5][6]. For instance, other research has identified quinoline-based hydrazide-hydrazones with potent activity against neuroblastoma and breast cancer cells[7][8], and still others have explored novel hydrazones derived from ethyl paraben as effective agents against liver cancer[9][10].

The common thread is the versatile –CO–NH–N= pharmacophore, which acts as a flexible and effective linker for connecting different aromatic or heterocyclic systems, enabling the design of molecules that can bind to diverse biological targets[11][12]. The derivatives of this compound represent a highly successful application of this principle, where the core structure provides a potent base for further functionalization.

Experimental Protocols: A Guide to Cytotoxicity Assessment

To ensure scientific rigor and reproducibility, the cytotoxicity of these compounds is typically assessed using a standardized colorimetric assay, such as the MTT assay. This protocol is a self-validating system for quantifying cell viability.

Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U-87 MG) in a 96-well microtiter plate at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "positive control" (a known cytotoxic drug like Temozolomide or Doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Workflow and Proposed Mechanism

To better understand the research process and the compound's mode of action, the following diagrams illustrate the experimental workflow and the targeted signaling pathways.

G cluster_synthesis Synthesis Phase cluster_testing In Vitro Evaluation cluster_mechanism Mechanism of Action start 2,5-Bis(2,2,2-trifluoroethoxy) benzoic acid hydrazide hydrazones Hydrazone Intermediates (4a-k) start->hydrazones Condensation aldehydes Aromatic Aldehydes aldehydes->hydrazones thiazolidinones Final Thiazolidinone Derivatives (5a-k) hydrazones->thiazolidinones Cyclization with Thioglycolic Acid treatment Treatment with Compounds (5a-k) thiazolidinones->treatment Screening aurka AURKA thiazolidinones->aurka Inhibition vegfr2 VEGFR-2 thiazolidinones->vegfr2 Inhibition cell_culture U-87 MG Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis data_analysis->aurka data_analysis->vegfr2 proliferation Cell Proliferation & Mitosis aurka->proliferation angiogenesis Angiogenesis vegfr2->angiogenesis

Caption: Workflow from synthesis to mechanistic investigation.

The diagram above outlines the logical flow from the chemical synthesis of the target compounds to their biological evaluation and subsequent investigation into their mechanism of action as dual AURKA and VEGFR-2 inhibitors[1][2].

Conclusion and Future Perspectives

The derivatives of this compound, particularly the 1,3-thiazolidin-4-one hybrids, represent a highly promising class of cytotoxic agents for the treatment of glioblastoma. The lead compound, 5g (4-N(CH₃)₂ substituent), demonstrates exceptional potency, warranting further preclinical development.

Future research should focus on:

  • In Vivo Efficacy: Evaluating the most potent compounds in animal models of glioblastoma to assess their blood-brain barrier permeability and antitumor effects in a physiological context.

  • Selectivity Profiling: Testing the compounds against normal human astrocytes to determine their cancer-selective toxicity.

  • Mechanism Confirmation: Conducting further biochemical and cellular assays to confirm the inhibition of AURKA and VEGFR-2 and to explore downstream effects on apoptosis and cell cycle progression.

This class of compounds provides a robust foundation for the development of next-generation therapies that could offer new hope in the fight against one of the most challenging human cancers.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide (CAS 50778-75-1). As a compound combining a hydrazide moiety with a halogenated benzoic acid structure, it requires stringent safety measures. This document is designed for researchers and drug development professionals, offering in-depth, procedural guidance that prioritizes safety through a fundamental understanding of the compound's chemical nature.

Hazard Identification and Risk Assessment: A Structural Perspective

The risk profile of this compound is best understood by examining its constituent functional groups: the hydrazide group, the fluorinated ethoxy groups, and the benzoic acid backbone.

  • Hydrazide Moiety (-CONHNH₂): Hydrazine and its organic derivatives are a well-documented class of toxic compounds. They are often associated with hazards including high toxicity, potential carcinogenicity, and skin sensitization.[1][2] Therefore, it is imperative to treat this compound with extreme caution, assuming it carries risks similar to other hydrazide-containing molecules.[3][4] All handling procedures must be designed to rigorously prevent inhalation, ingestion, and skin contact.

  • Bis(trifluoroethoxy) Groups (-OCH₂CF₃): The presence of six fluorine atoms classifies this molecule as a halogenated organic compound.[5] While these groups contribute to the compound's chemical properties, they also dictate its disposal requirements. Halogenated organic waste must be segregated from non-halogenated waste streams, as it requires specialized incineration for disposal and cannot be recycled as fuel.[6][7] Mixing these waste streams leads to significant increases in disposal costs and environmental burden.[5][7]

  • Benzoic Acid Backbone: The parent compound, 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, is a known irritant. Safety data indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10] It is logical to assume that the hydrazide derivative retains these irritant properties.

The Safety Data Sheet (SDS) for this compound explicitly states that it may cause skin and eye irritation and requires careful handling to avoid inhalation of dust.[11]

Engineering Controls: The First Line of Defense

Engineering controls are the most critical factor in mitigating exposure. All work involving this compound must be performed with the following controls in place.

  • Chemical Fume Hood: All weighing, transfers, and reactions involving the solid compound or its solutions must be conducted within a certified and properly functioning chemical fume hood.[1] This is non-negotiable and serves to prevent inhalation of airborne particles or vapors.

  • Designated Work Area: The section of the laboratory where this compound is handled should be clearly demarcated with warning signs. Access should be limited to authorized and trained personnel.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood and prevent any potential accumulation of vapors outside of primary containment.

  • Emergency Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[3]

Personal Protective Equipment (PPE): Your Essential Barrier

Appropriate PPE is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Body PartRequired PPEMaterial/StandardJustification & Key Considerations
Hands Double-gloving with chemical-resistant gloves.Inner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile.[2]The hydrazide moiety poses a significant risk of skin absorption and sensitization.[2][3] Double-gloving provides an extra layer of protection against tears and permeation. Always consult the glove manufacturer's resistance guide for specific chemicals.
Eyes/Face ANSI Z87.1-compliant safety goggles and a full-face shield.PolycarbonateSafety goggles protect against dust and splashes. A face shield is required when there is a significant splash hazard, providing a barrier for the entire face.[3]
Body Flame-resistant laboratory coat and a chemical-resistant apron.100% Cotton (FR) coat, Rubber/Neoprene apron.A flame-resistant lab coat should be worn and fully buttoned.[3] A chemical-resistant apron provides an additional barrier against spills during transfers of solutions.
Respiratory NIOSH-approved respirator (if required).N95 (for dust) or an air-purifying respirator (APR) with organic vapor/acid gas cartridges.A respirator is typically not required if all work is conducted within a certified fume hood. However, if engineering controls are insufficient or during a large spill cleanup, respiratory protection is essential.[2] Use of an APR requires formal training and fit-testing.[2]

Safe Handling and Operations Protocol

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare & Demarcate Fume Hood Area verify_controls 2. Verify Engineering Controls (Fume Hood Airflow) prep_area->verify_controls don_ppe 3. Don Full Required PPE verify_controls->don_ppe weigh 4. Weigh Compound on Anti-Static Weigh Paper don_ppe->weigh transfer 5. Carefully Transfer Solid to Reaction Vessel weigh->transfer dissolve 6. Add Solvent & Dissolve transfer->dissolve decon_tools 7. Decontaminate Tools & Glassware dissolve->decon_tools dispose_waste 8. Dispose Waste in 'Halogenated Organics' Container decon_tools->dispose_waste doff_ppe 9. Doff PPE Correctly dispose_waste->doff_ppe clean_area 10. Clean Work Surface doff_ppe->clean_area

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.